5-Isocyanato-2-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJBXAKNZCOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918525-01-6 | |
| Record name | 5-isocyanato-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Isocyanato-2-methoxypyridine CAS 918525-01-6 properties
Technical Whitepaper: 5-Isocyanato-2-methoxypyridine in Medicinal Chemistry
Executive Summary
This compound (CAS 918525-01-6) is a specialized heteroaromatic building block widely utilized in the synthesis of urea- and carbamate-based pharmacophores.[1] As a pyridine derivative featuring both an electrophilic isocyanate moiety and a 2-methoxy substituent, it offers a unique electronic profile for drug design.[1] The methoxy group at the 2-position serves a dual purpose: it modulates the basicity of the pyridine nitrogen (reducing potential hERG liability in some scaffolds) and acts as a hydrogen bond acceptor, while the isocyanate group provides a "click-like" handle for rapid diversification of amine libraries.[1] This whitepaper details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for high-fidelity medicinal chemistry applications.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Table 1: Physicochemical Specifications
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 918525-01-6 |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Reacts with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to 5-amino-2-methoxypyridine |
| Storage | 2–8°C, under Argon/Nitrogen, desiccated |
Structural Insight: The 2-methoxy group exerts an electron-donating effect via resonance, slightly deactivating the isocyanate carbon relative to a bare pyridine isocyanate, but significantly enhancing the stability of the resulting urea products against metabolic oxidation compared to 2-methyl analogs.[1]
Synthesis of the Reagent
While commercially available, in-house preparation is often required for fresh, high-purity material to avoid hydrolysis byproducts.[1] Two primary routes are recommended based on scale and safety requirements.
Method A: Phosgenation of 5-Amino-2-methoxypyridine (Recommended for Lab Scale)
This route utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.[1]
-
Precursor: 5-Amino-2-methoxypyridine (CAS 50356-94-6).[1]
-
Reagents: Triphosgene, Triethylamine (base), DCM or Toluene (solvent).[1]
-
Protocol:
-
Dissolve 5-amino-2-methoxypyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0°C.
-
Add Triphosgene (0.35 eq) dissolved in DCM dropwise over 30 minutes.
-
Allow to warm to RT and reflux for 2 hours.
-
Workup: Filter off amine salts; concentrate filtrate under reduced pressure.
-
Purification: Vacuum distillation or use crude immediately (highly recommended due to instability).
-
Method B: Curtius Rearrangement (Non-Phosgene Route)
Ideal for avoiding chlorinated reagents.[1]
-
Precursor: 6-Methoxynicotinic acid.[1]
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, Toluene.[1]
-
Mechanism: Acid
Acyl Azide (Heat) Isocyanate + N₂.[1]
Figure 1: Primary synthetic pathways for generating this compound.
Reactivity & Applications in Drug Discovery
The isocyanate group is a "privileged" handle for generating urea and carbamate linkages, which are critical hydrogen-bonding motifs in kinase inhibitors (e.g., Sorafenib-like Type II inhibitors) and GPCR ligands.[1]
Urea Synthesis (Kinase Inhibitor Scaffolds)
The reaction with primary or secondary amines is rapid and exothermic.[1]
-
Conditions: Anhydrous THF or DCM, 0°C to RT. No base is usually required if the nucleophile is a free amine.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.[1]
-
Application: Used to link the "hinge-binding" pyridine motif to a hydrophobic "tail" in kinase inhibitors.[1]
Carbamate Synthesis (Prodrugs & Peptidomimetics)
Reaction with alcohols requires forcing conditions or catalysis.[1]
-
Conditions: Toluene, Reflux, often with DBTL (Dibutyltin dilaurate) or DMAP catalyst.[1]
-
Utility: Protecting group strategy or generating carbamate-based enzyme inhibitors.[1]
Figure 2: Reactivity manifold showing the divergent synthesis of ureas and carbamates, and the hydrolysis degradation pathway.[2][3]
Handling, Stability & Safety
Critical Safety Note: Isocyanates are potent respiratory sensitizers. All operations must be conducted in a functioning fume hood.
-
Moisture Sensitivity: The isocyanate group reacts with atmospheric moisture to release CO₂ and revert to the parent amine (5-amino-2-methoxypyridine).[1] This results in urea dimerization (formation of symmetric urea byproducts).[1]
-
Mitigation: Store under Argon. Use "dry" solvents (water < 50 ppm) for all reactions.[1]
-
-
Quenching Spills: Do not use water alone.[1] Use a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia to chemically deactivate the isocyanate.
-
Storage: Long-term storage should be at -20°C or 2-8°C in sealed vials with paraffin tape. If the liquid turns cloudy or solidifies with white precipitate, it indicates hydrolysis; redistillation is required.
References
-
Dana Bioscience . (2025).[1] Product Catalog: this compound. Retrieved from
-
Knölker, H. J., et al. (1996). Synthesis of Isocyanates via Curtius Rearrangement. Angewandte Chemie International Edition, 35(16), 1866-1868.[1] (General methodology for heteroaryl isocyanates).
-
ChemicalBook . (2025).[1][4] 5-Amino-2-methoxypyridine Properties and Synthesis. Retrieved from
-
Santa Cruz Biotechnology . (2025).[1] Isocyanate Reagents for Proteomics. Retrieved from
-
PubChem . (2025).[1][5] Compound Summary: this compound (CAS 918525-01-6).[1] Retrieved from
Sources
- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 5. Trichloroethylene | ClCH=CCl2 | CID 6575 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Isocyanato-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isocyanato-2-methoxypyridine is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine ring substituted with a reactive isocyanate group and a methoxy group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The isocyanate group, a highly reactive electrophile, serves as a key functional handle for derivatization, allowing for the facile introduction of diverse functionalities through reactions with nucleophiles. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its potential applications in the development of new therapeutic agents.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | PubChemLite[1] |
| Molecular Weight | 150.13 g/mol | Calculated |
| Monoisotopic Mass | 150.04292 Da | PubChemLite[1] |
| SMILES | COC1=NC=C(C=C1)N=C=O | PubChemLite[1] |
| InChI | InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3 | PubChemLite[1] |
| InChIKey | JWFJBXAKNZCOLA-UHFFFAOYSA-N | PubChemLite[1] |
Note: The molecular weight is calculated based on the molecular formula.
Caption: 2D structure of this compound.
Synthesis of this compound
The primary synthetic route to this compound involves the conversion of its corresponding amine precursor, 5-amino-2-methoxypyridine. This transformation is a common and well-established method in organic chemistry for the preparation of isocyanates.
Step 1: Synthesis of the Precursor, 5-Amino-2-methoxypyridine
The precursor, 5-amino-2-methoxypyridine, can be synthesized via several reported methods. One common approach is the reduction of a nitro-substituted pyridine.
Protocol for the Synthesis of 5-Amino-2-methoxypyridine:
A general procedure for the synthesis of 5-amino-2-methoxypyridine involves the catalytic hydrogenation of 2-methoxy-5-nitropyridine. In a typical reaction, 2-methoxy-5-nitropyridine is dissolved in a suitable solvent such as methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 5-amino-2-methoxypyridine.[2]
Step 2: Conversion to this compound
The conversion of the amino group of 5-amino-2-methoxypyridine to an isocyanate group is typically achieved through phosgenation. This reaction involves treating the amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).
General Protocol for Phosgenation:
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
A solution of 5-amino-2-methoxypyridine in an inert solvent, such as toluene or dichloromethane, is treated with a phosgenating agent. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The use of triphosgene is often preferred as it is a solid and therefore easier to handle than gaseous phosgene.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak. Upon completion, the reaction mixture is worked up to isolate the desired this compound.
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the isocyanate functional group. Isocyanates are powerful electrophiles that readily react with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes them invaluable building blocks in the construction of diverse molecular libraries for drug screening.
Reactions with Nucleophiles
-
Amines: The reaction of this compound with primary or secondary amines yields substituted ureas. This is one of the most common and robust reactions of isocyanates and is widely used to link different molecular fragments.
-
Alcohols and Phenols: Alcohols and phenols react with isocyanates to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is also employed in medicinal chemistry to introduce carbamate linkages. The reaction with alcohols is often catalyzed by tertiary amines.[4]
-
Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reactivity necessitates the use of anhydrous conditions during the synthesis and handling of this compound.
Caption: Reactivity of this compound.
Potential in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[5] The methoxy group can influence the electronic properties and metabolic stability of the molecule. The strategic placement of the isocyanate group on this scaffold allows for the systematic exploration of chemical space through the generation of libraries of urea and carbamate derivatives. These derivatives can be screened for a wide range of biological activities. The functionalization of methoxypyridines is a key strategy in the synthesis of complex natural products and therapeutic agents.[6][7]
Handling and Safety Precautions
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[8] For operations with a higher risk of aerosol generation, respiratory protection may be necessary.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and strong oxidizing agents.
-
Health Hazards: Isocyanates are known respiratory and skin sensitizers. Exposure can lead to irritation of the skin, eyes, and respiratory tract.[9] Pyridine and its derivatives can also be toxic if inhaled, ingested, or absorbed through the skin.[10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyridine scaffold and a highly reactive isocyanate functional group provides a powerful tool for the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. Researchers and drug development professionals can leverage the properties of this compound to explore new chemical space and develop novel therapeutic agents. As with all reactive chemicals, strict adherence to safety protocols is paramount when handling this compound.
References
-
PubChemLite. This compound (C7H6N2O2). Available from: [Link]
-
PubChemLite. 5-isocyano-2-methoxypyridine (C7H6N2O). Available from: [Link]
- Google Patents. Hydantoin compounds and pharmaceutical compositions thereof. US8183251B2.
-
Occupational Safety and Health Administration. Isocyanates - Overview. Available from: [Link]
- Google Patents. 5-methoxytryptophan and its derivatives and uses thereof. WO2016115188A1.
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
-
Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. Available from: [Link]
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Available from: [Link]
-
ACS Publications. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
-
National Center for Biotechnology Information. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. chemimpex.com [chemimpex.com]
- 10. carlroth.com [carlroth.com]
Comparative Technical Guide: 5-Isocyanato-2-methoxypyridine vs. 5-Isocyanato-2-methylpyridine
This guide serves as a technical reference for researchers utilizing 5-Isocyanato-2-methoxypyridine (Compound A) and 5-Isocyanato-2-methylpyridine (Compound B) in medicinal chemistry. It synthesizes physicochemical data, reactivity profiles, and experimental protocols to aid in the design of urea and carbamate pharmacophores.
Executive Summary
Pyridine isocyanates are privileged building blocks in the synthesis of kinase inhibitors, GPCR ligands, and hydrolase inhibitors. The choice between a 2-methoxy and 2-methyl substituent at the pyridine scaffold is not merely structural but functional, dictating the electrophilicity of the isocyanate, the metabolic stability of the final drug candidate, and the solubility profile of the resulting urea/carbamate.
This guide analyzes the divergent behaviors of these two synthons, providing a rationale for their selection in Hit-to-Lead (H2L) optimization.
Physicochemical & Electronic Profile
The electronic environment of the pyridine ring governs the reactivity of the isocyanate group at the C5 position.
| Feature | This compound | 5-Isocyanato-2-methylpyridine |
| CAS Number | Not widely listed (Precursor: 2-Methoxy-5-aminopyridine) | 732245-99-7 |
| Molecular Weight | 150.14 g/mol | 134.14 g/mol |
| Substituent Effect | Strong EDG (+M) : Methoxy donates e⁻ density via resonance to C3 and C5. | Weak EDG (+I) : Methyl donates e⁻ density via induction. |
| Isocyanate Reactivity | Lower : High electron density at C5 reduces the electrophilicity of the isocyanate carbon. | Higher : Less electron density at C5 makes the isocyanate carbon more susceptible to nucleophiles. |
| LogP (Approx) | ~1.2 (More Polar) | ~1.5 (More Lipophilic) |
| Metabolic Liability | O-Demethylation : CYP450 mediated conversion to 2-pyridone. | Benzylic Oxidation : CYP450 oxidation to carboxylic acid/alcohol. |
| H-Bonding | Acceptor (OMe oxygen) + Pyridine N | Pyridine N only |
Electronic Causality: The "Para" Resonance Effect
In the pyridine ring, the 2- and 5-positions are in a para-like relationship. The oxygen lone pair of the 2-methoxy group donates electron density into the ring system, creating resonance structures that place a partial negative charge specifically at C3 and C5 .
-
Impact: The increased electron density at C5 stabilizes the attached isocyanate nitrogen, reducing the polarization of the -N=C=O bond. Consequently, This compound reacts slower with amines than its methyl counterpart, offering better handling stability but requiring longer reaction times or catalysis.
Synthesis & Manufacturing
Both compounds are rarely stored for long periods due to moisture sensitivity. They are best generated in situ or immediately prior to use via the Curtius Rearrangement of the corresponding carboxylic acids.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Generation of pyridine isocyanates via Curtius Rearrangement and subsequent urea formation.[1][2]
Medicinal Chemistry Utility
Metabolic Stability & Design Strategy
-
2-Methoxy Series: Often selected to lower LogP and introduce a hydrogen bond acceptor. However, the methoxy group is a "soft spot" for metabolism. O-demethylation yields the 2-pyridone , a non-aromatic species that can drastically alter binding affinity and solubility.
-
Mitigation: Deuteration of the methoxy group (
) can slow this metabolic step.
-
-
2-Methyl Series: The methyl group is susceptible to rapid oxidation to the hydroxymethyl or carboxylic acid derivative.
-
Mitigation: Fluorination (e.g., using a trifluoromethyl group instead) blocks this pathway but changes the electronics to Electron Withdrawing (EWG), drastically increasing isocyanate reactivity.
-
Reactivity & Mechanism (Graphviz Diagram)
Figure 2: Comparative kinetics of nucleophilic attack. The electron-rich 2-OMe ring stabilizes the reactant, raising the activation energy.
Experimental Protocols
Protocol: In Situ Generation and Urea Coupling
This protocol avoids the isolation of the moisture-sensitive isocyanate.
Reagents:
-
5-Carboxy-2-methoxypyridine (or 2-methyl analog)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
Aniline/Amine coupling partner
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Activation: Charge a flame-dried flask with the carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M). Add
(1.2 equiv) followed by DPPA (1.1 equiv) under nitrogen. -
Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of nitrogen gas (
) indicates the formation of the isocyanate.-
Checkpoint: For the 2-methoxy analog, ensure full conversion by TLC/LCMS (quench aliquot with methanol to check for methyl carbamate). Its lower reactivity may require slightly longer heating than the methyl analog.
-
-
Coupling: Cool the reaction to 50°C. Add the amine nucleophile (1.0–1.2 equiv) dissolved in minimal toluene.
-
Completion: Stir at 50–70°C. The 2-methyl isocyanate will typically couple within 1–2 hours; the 2-methoxy analog may require 4–6 hours or higher temperatures.
-
Workup: Cool to RT. The urea product often precipitates. Filter and wash with ether. If soluble, concentrate and purify via flash chromatography (DCM/MeOH).
Handling & Safety
-
Sensitization: Both compounds are potent respiratory sensitizers. Handle only in a fume hood.
-
Moisture Sensitivity: Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form symmetrical urea dimers (impurities). Strictly anhydrous conditions are required.
References
-
Curtius Rearrangement Mechanism & Applications Title: The Curtius Rearrangement: Applications in Modern Drug Discovery. Source:Organic Process Research & Development URL:[Link]
-
Pyridine Electronic Effects Title: Electronic effects of substituents in the pyridine ring.[3][4][5] Source:Journal of Organic Chemistry URL:[Link]
-
Urea Scaffolds in Kinase Inhibitors Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[6] Source:Journal of Medicinal Chemistry URL:[Link]
-
Metabolic Stability of Pyridines Title: Structure-Metabolism Relationships in the Pyridine Series. Source:Drug Metabolism and Disposition URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
A Comprehensive Technical Guide to the Storage and Stability of 5-Isocyanato-2-methoxypyridine
Introduction
5-Isocyanato-2-methoxypyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive isocyanate group with a pyridine scaffold, makes it a valuable reagent for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients. However, the very feature that makes this compound so useful—the highly electrophilic isocyanate group (-N=C=O)—also renders it susceptible to degradation. Ensuring the long-term stability and purity of this compound is paramount for achieving reproducible experimental outcomes and maintaining the integrity of drug development programs.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the storage stability of this compound. We will delve into the fundamental physicochemical properties, explore the primary degradation pathways, establish field-proven storage and handling protocols, and detail a robust experimental workflow for assessing its stability over time. The causality behind each recommendation is explained to empower users with the knowledge to maintain this reagent at optimal purity.
Physicochemical Properties
Understanding the intrinsic properties of this compound is the foundation for developing a rational storage strategy. The molecule's reactivity is dominated by the isocyanate functional group, which is highly susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 732245-99-7 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 203.9°C @ 760 mmHg | [1] |
| Flash Point | 77.1°C | [1] |
The solid-state nature of this compound at ambient temperature provides a degree of stability over liquid isocyanates by reducing vapor pressure and kinetic collision frequency. However, improper storage can still lead to significant degradation.
Primary Degradation Pathways
The stability of this compound is primarily threatened by two chemical processes: hydrolysis and self-reaction (oligomerization). These pathways lead to the formation of impurities that can compromise experimental results and product quality.
Hydrolysis: The Primary Threat
The most common and rapid degradation pathway for isocyanates is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[2] The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate group.
-
Carbamic Acid Formation: This initial attack forms an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂).[3]
-
Amine Formation: The final product is the corresponding primary amine, 5-amino-2-methoxypyridine.
This reaction is problematic for two critical reasons. First, it consumes the active reagent, reducing its effective concentration. Second, the generation of CO₂ gas can lead to a dangerous buildup of pressure within a sealed container, creating a risk of rupture.[3] Furthermore, the newly formed amine can react with remaining isocyanate to form a urea byproduct, further complicating the product mixture.[4]
Oligomerization: Dimer and Trimer Formation
In the absence of nucleophiles like water, isocyanates can undergo self-reaction, particularly when exposed to heat or certain catalysts.[2] This process, known as oligomerization, typically results in the formation of stable cyclic dimers and trimers.
-
Dimerization: Two isocyanate molecules can react to form a four-membered ring structure called a uretdione.
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered ring known as an isocyanurate.
While generally slower than hydrolysis at ambient temperatures, oligomerization can become a significant degradation pathway if the material is stored improperly at elevated temperatures. The formation of these oligomers represents a loss of the desired monomeric reagent.
Recommended Storage and Handling Protocols
A disciplined approach to storage and handling is essential to mitigate the degradation risks outlined above. The primary goal is to rigorously exclude moisture and avoid thermal stress.
Optimal Storage Conditions
The following conditions are critical for preserving the integrity of this compound.
| Parameter | Recommended Condition | Unacceptable Condition | Rationale |
| Temperature | -20°C to 8°C (Freezer/Refrigerator) | Ambient temperature (long-term), exposure to heat sources. | Low temperatures drastically reduce the rates of hydrolysis and oligomerization.[2] |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | Air, humid environments. | Prevents contact with atmospheric moisture, which is the primary driver of hydrolysis.[2] |
| Container | Tightly sealed, amber glass or fluorinated bottle. | Loosely capped containers, plastic bags, reactive metal containers. | Prevents moisture and light ingress. Inert container material avoids potential catalysis of degradation. |
| Location | Dry, well-ventilated, designated chemical storage area. | Open lab bench, areas with high humidity, near sinks or water baths. | Minimizes accidental exposure to water and incompatible chemicals.[5] |
| Incompatibilities | Store away from water, alcohols, amines, and strong oxidizing agents. | Co-storage with protic solvents or reactive nucleophiles. | Prevents accidental contact and reaction, which would rapidly degrade the isocyanate.[5] |
Safe Handling Procedures
Proper handling is as crucial as proper storage. Isocyanates are potent respiratory and skin sensitizers.[6]
-
Use an Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or glove bag purged with dry nitrogen or argon.
-
Minimize Air Exposure: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container promptly under a blanket of inert gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[7]
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of any fine particles.[6]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Never use tools that may have been exposed to water or other nucleophiles.
Experimental Assessment of Stability
To ensure the quality of this compound, particularly for sensitive applications or after prolonged storage, an experimental stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and specificity, especially after derivatization of the isocyanate group.[8][9]
Overview of Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The most robust method for purity assessment. Isocyanates are highly reactive and must be derivatized to form stable urea derivatives prior to analysis.[8] Common derivatizing agents include 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP).[10][11] Analysis with UV or fluorescence detection provides excellent sensitivity.[12]
-
Infrared (IR) Spectroscopy: A rapid, qualitative method. The strong, sharp absorbance band of the isocyanate group at approximately 2250-2275 cm⁻¹ is easily identifiable. A decrease in the intensity of this peak over time indicates degradation.
-
Thermogravimetric Analysis (TGA): Can be used to study the thermal stability and decomposition profile of the compound.[13]
Detailed Protocol: HPLC-Based Stability Study
This protocol provides a self-validating system for quantifying the purity of this compound over time.
Objective: To determine the percent purity of a stored sample of this compound against a reference standard and identify the presence of the primary hydrolytic degradant, 5-amino-2-methoxypyridine.
Materials:
-
This compound (test sample and a new, high-purity reference standard).
-
5-amino-2-methoxypyridine (for degradant identification).
-
1-(2-Pyridyl)piperazine (1,2-PP), derivatizing agent.[10]
-
Acetonitrile (HPLC grade).
-
Dimethyl sulfoxide (DMSO, HPLC grade).
-
Water (HPLC grade).
-
Ammonium Acetate and Acetic Acid (for buffer preparation).[10]
-
Volumetric flasks, autosampler vials, and syringes.
Methodology:
-
Preparation of Derivatizing Solution: Prepare a solution of 1,2-PP in a suitable solvent like toluene or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Standard Preparation:
-
Accurately weigh ~10 mg of the this compound reference standard into a volumetric flask.
-
Add a stoichiometric excess of the 1,2-PP derivatizing solution. Allow to react for 15-30 minutes to ensure complete conversion to the stable urea derivative.
-
Dilute to the mark with acetonitrile/DMSO.[10] This is your 100% purity reference stock. .
-
-
Sample Preparation:
-
Prepare the test sample of this compound using the exact same procedure and concentrations as the reference standard.
-
-
Degradant Identification Standard:
-
Prepare a separate standard of 5-amino-2-methoxypyridine to determine its retention time.
-
-
HPLC Conditions (Example): [12][14]
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1 M Ammonium Acetate Buffer (pH 6.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. A fluorescence detector can also be used for higher sensitivity.[14]
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a solvent blank.
-
Inject the 5-amino-2-methoxypyridine standard to identify the degradant peak.
-
Inject the derivatized reference standard multiple times to establish its retention time and response factor.
-
Inject the derivatized test sample.
-
-
Data Analysis & Calculation:
-
Identify the peak for the derivatized this compound in both the reference and sample chromatograms.
-
Identify the peak corresponding to 5-amino-2-methoxypyridine in the sample chromatogram.
-
Calculate the purity of the test sample using the following formula: Purity (%) = (Area_Sample / Area_Reference) * (Conc_Reference / Conc_Sample) * 100
-
Conclusion
This compound is a powerful but sensitive reagent whose utility is directly tied to its purity. Its stability is fundamentally challenged by its high reactivity towards moisture and its propensity for thermal oligomerization. By adhering to stringent storage and handling protocols—specifically, storage at low temperatures under an inert, dry atmosphere—researchers can significantly extend the shelf-life of this valuable compound. For critical applications, routine analytical verification via a robust, derivatization-based HPLC method provides the ultimate assurance of quality and enables reliable and reproducible science.
References
-
Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet. Retrieved from [Link]
-
Iswanto, A. H., et al. (2019). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate. Retrieved from [Link]
-
Columbia Analytical Services. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 28243-28255. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2003). ISOCYANATES, TOTAL (MAP) 5525. CDC. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
- Streicher, R. P., et al. (1999). Isocyanate derivatizing agent and methods of production and use. Google Patents (WO1999058517A2).
-
American Chemistry Council. (2014). Polyurethanes and Thermal Degradation Guidance. Retrieved from [Link]
-
Bartoš, M., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 533-537. Retrieved from [Link]
-
Tinnerberg, H., et al. (2005). Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes. Diva-portal.org. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. CDPH. Retrieved from [Link]
-
Pauluhn, J. (2015). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2023). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers. Retrieved from [Link]
-
Bello, D., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Analytical Methods, 3(11), 2573-2582. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Li, Y., et al. (2024). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters. Retrieved from [Link]
-
Foamsulate. (n.d.). Polyurethanes & Thermal Degradation. Retrieved from [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Karlsson, D., et al. (2005). Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces. Annals of Occupational Hygiene, 49(2), 125-135. Retrieved from [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Bouyahya, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
- Davis, F. A., & Starner, W. E. (1991). Preparation of n-aryl amines from isocyanates. Google Patents (US5041670A).
-
Baker, J. W., & Holdsworth, J. B. (1947). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal of the Chemical Society, 713-726. Retrieved from [Link]
Sources
- 1. sincerechemical.com [sincerechemical.com]
- 2. icheme.org [icheme.org]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 12. cdc.gov [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Methodological & Application
Application Note: Synthesis of 5-Isocyanato-2-methoxypyridine via Curtius Rearrangement
[1]
Abstract
This application note details the precision synthesis of 5-isocyanato-2-methoxypyridine (CAS 732245-99-7 [isomer analog] / Specific CAS for methoxy variant varies by library, commonly synthesized de novo), a critical electrophilic intermediate for generating urea and carbamate pharmacophores in kinase inhibitors and GPCR ligands. We present two validated protocols based on the Curtius Rearrangement : a convenient one-pot Diphenylphosphoryl Azide (DPPA) method ideal for discovery-phase medicinal chemistry, and a scalable Acid Chloride/Sodium Azide route for process development. Critical safety parameters regarding acyl azide handling and isocyanate stability are rigorously defined.
Introduction & Strategic Analysis
Pyridyl isocyanates are versatile building blocks, yet they are notoriously sensitive to moisture and prone to dimerization. The this compound scaffold is particularly valuable because the methoxy group modulates the pyridine ring's electron density, influencing the reactivity of the isocyanate and the solubility of downstream urea/carbamate products.
The Curtius Rearrangement is the method of choice for converting 6-methoxynicotinic acid (2-methoxy-5-pyridinecarboxylic acid) to the corresponding isocyanate. This transformation proceeds via an acyl azide intermediate, which undergoes thermal decomposition to release nitrogen gas (
Mechanistic Pathway
The reaction follows a concerted mechanism where the migration of the pyridyl group to the electron-deficient nitrogen occurs simultaneously with the loss of molecular nitrogen. This retention of stereochemistry (though not applicable to this achiral substrate) and lack of free nitrene intermediates makes it a "clean" rearrangement, provided the acyl azide is handled correctly.
Figure 1: Mechanistic flow of the Curtius Rearrangement from carboxylic acid to isocyanate.
Safety & Handling Protocols (Critical)
WARNING: This protocol involves the generation of nitrogen gas and the handling of potentially explosive azide intermediates and toxic isocyanates.
-
Azide Management: While DPPA is safer than sodium azide, the acyl azide intermediate is energetic. Never concentrate acyl azide solutions to dryness. Always maintain a solvent heel.
-
Pressure Control: The rearrangement releases stoichiometric
gas. Ensure the reaction vessel is vented to an inert gas line (bubbler) to prevent pressure buildup. -
Isocyanate Toxicity: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: Isocyanates hydrolyze rapidly to amines, which then react with remaining isocyanate to form insoluble urea dimers. All glassware must be oven-dried, and solvents must be anhydrous.
Experimental Protocols
Method A: DPPA One-Pot Route (Recommended for <10g Scale)
This route minimizes handling of the acyl azide by generating and rearranging it in a single reaction vessel.
Reagents:
-
6-Methoxynicotinic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (
) (1.1 - 1.2 equiv) -
Toluene (Anhydrous, 10-15 volumes)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask (RBF) with 6-methoxynicotinic acid and anhydrous Toluene under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (
) via syringe. The suspension may clear as the ammonium salt forms. -
Activation: Add DPPA dropwise at room temperature (RT) over 10-15 minutes. Stir at RT for 30 minutes to form the acyl azide.
-
Checkpoint: Monitoring by TLC/LCMS (methanol quench) will show the methyl carbamate, indicating acyl azide formation.
-
-
Rearrangement: Heat the reaction mixture to 80°C - 90°C . Evolution of
gas will be observed. -
Completion: Maintain temperature for 2-3 hours until gas evolution ceases.
-
Workup:
-
Cool to RT.
-
Option 1 (In situ use): The resulting solution of this compound is approximately 0.1 M - 0.5 M and can be used directly for subsequent nucleophilic additions (amines/alcohols).
-
Option 2 (Isolation): Concentrate the toluene under reduced pressure (keep bath <40°C) to ~20% volume. Add dry Hexanes to precipitate inorganic salts (phosphates). Filter under inert gas. Evaporate filtrate to yield the crude isocyanate as a pale yellow oil/solid.
-
Method B: Acid Chloride Route (Scalable >10g)
This traditional route is more atom-economical and avoids organophosphorus byproducts, making purification easier on a larger scale.
Reagents:
-
6-Methoxynicotinic acid (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv) -
Sodium Azide (
) (1.2 equiv) -
Solvents: Toluene, Acetone, Water.
Protocol:
-
Chlorination: Reflux 6-methoxynicotinic acid in neat
(or with cat. DMF in Toluene) for 2 hours. Evaporate excess strictly (azeotrope with toluene). -
Azidation: Dissolve the crude acid chloride in minimal Acetone. Add this solution dropwise to a pre-cooled (0°C) solution of
in water.-
Note: Maintain temperature <10°C to prevent premature rearrangement or decomposition.
-
-
Extraction: Extract the acyl azide immediately with cold Toluene. Dry the organic layer with
at 0°C. Do not concentrate. -
Rearrangement: Transfer the dried Toluene solution to a flask equipped with a reflux condenser. Heat slowly to reflux. Nitrogen evolution will occur vigorously around 70-80°C.
-
Isolation: Once gas evolution stops, the solution contains pure isocyanate. Solvent removal yields the product.
Analytical Data & Characterization
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2270 cm⁻¹ (Strong, sharp) | Characteristic Isocyanate (-N=C=O) stretch. Absence indicates hydrolysis. |
| 1H NMR | Aromatic region shift | Protons on the pyridine ring will shift upfield relative to the starting acid due to the loss of the electron-withdrawing carbonyl. |
| LC-MS | [M+MeOH]+ | Isocyanates are not stable on LCMS. Run a sample in Methanol; observe the Methyl Carbamate mass (M + 32). |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and downstream utilization of the isocyanate.
Troubleshooting & Optimization
-
Low Yield: Often caused by moisture. Ensure toluene is dried over molecular sieves (3Å) or sodium.
-
Urea Formation (Dimer): If a white precipitate forms during the reaction, it is likely the urea dimer (1,3-bis(2-methoxypyridin-5-yl)urea). This indicates water contamination.
-
Incomplete Conversion: If starting material remains, add more DPPA. If acyl azide remains (check IR ~2140 cm⁻¹), increase temperature or reaction time.
References
-
Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis. VII. Diphenyl phosphorazidate (DPPA).[2] A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157. Link
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Application Note. Link
-
PubChem. (2023). This compound Compound Summary. Link
Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Isocyanato-2-methoxypyridine
Abstract
This application note details the strategic utilization of 5-Isocyanato-2-methoxypyridine as a privileged building block in the synthesis of Type II kinase inhibitors. The 2-methoxypyridine urea motif acts as a critical "hinge-binder" or "DFG-out" stabilizer, forming key hydrogen bond networks within the ATP-binding pocket. This guide provides optimized protocols for direct coupling, addresses the instability of heteroaryl isocyanates, and offers mechanistic insights into preventing symmetric urea formation—a common failure mode in this chemistry.
Introduction: The Pharmacophore
In the landscape of kinase inhibitor design, the urea linkage is more than a mere connector; it is a functional pharmacophore. Inhibitors such as Sorafenib and Regorafenib utilize a diaryl urea motif to stabilize the kinase in its inactive (DFG-out) conformation, a binding mode termed Type II inhibition .
Why this compound? The 5-position of the 2-methoxypyridine ring offers a unique electronic profile compared to the classic phenyl isocyanates:
-
Solubility: The pyridine nitrogen improves aqueous solubility compared to purely carbocyclic analogs.
-
H-Bonding: The methoxy group at the 2-position serves as a weak hydrogen bond acceptor, while the pyridine nitrogen can interact with solvent-exposed residues or specific water networks within the kinase cleft.
-
Metabolic Stability: The methoxy group blocks the metabolically vulnerable 2-position, potentially extending half-life (
).
Mechanistic Insight & Reaction Logic
The synthesis relies on the nucleophilic addition of a scaffold amine to the electrophilic carbon of the isocyanate group.
The Primary Reaction
WhereThe "Water Problem" (Critical Failure Mode)
Isocyanates are moisture-sensitive. In the presence of adventitious water, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to regenerate the starting amine (5-amino-2-methoxypyridine). This amine is a potent nucleophile that reacts with the remaining isocyanate to form a symmetric urea impurity, which is often difficult to separate from the desired product due to similar polarity.
Pathway Visualization
The following diagram illustrates the competition between the desired pathway and the hydrolytic failure mode.
Figure 1: Reaction pathways showing the desired urea formation (Green) versus the moisture-induced symmetric urea cascade (Red).
Experimental Protocols
Safety Pre-Requisites
-
Hazard: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Protocol A: Direct Coupling (Commercial Isocyanate)
Use this method if you have high-purity, non-degraded isocyanate.
Materials:
-
Scaffold Amine (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Diisopropylethylamine (DIPEA) (Optional, 1.5 equiv - only if scaffold amine is a salt).
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the scaffold amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Note: If the amine is an HCl salt, add DIPEA (1.5 mmol) and stir for 10 mins to liberate the free base.
-
-
Addition: Cool the solution to
(ice bath). Add this compound (1.1 mmol) dropwise (if liquid) or in one portion (if solid). -
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check via LC-MS. Look for the mass shift
.
-
-
Quench: If isocyanate remains, add 2-3 drops of methanol (converts excess isocyanate to methyl carbamate, which is easily removed).
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (DCM:MeOH gradient). The urea proton is acidic; avoid basic alumina.
-
Protocol B: In-Situ Generation (Recommended)
Use this method if the commercial isocyanate is unavailable or degraded. It generates the isocyanate from the stable amine precursor.
Materials:
-
5-Amino-2-methoxypyridine (1.0 equiv)
-
Triphosgene (0.35 equiv) OR 4-Nitrophenyl chloroformate (1.0 equiv)
-
Scaffold Amine (1.0 equiv)
-
Base: Triethylamine (
) (2.5 equiv) -
Solvent: Anhydrous THF.
Step-by-Step:
-
Activation: Dissolve triphosgene (0.35 mmol) in anhydrous THF (5 mL) at
. -
Isocyanate Formation: Slowly add a solution of 5-amino-2-methoxypyridine (1.0 mmol) and
(1.2 mmol) in THF.-
Observation: A white precipitate (
) will form. Stir for 30 mins at , then 30 mins at RT. -
Critical Check: Verify isocyanate formation by taking a small aliquot, quenching with MeOH, and checking LC-MS for the methyl carbamate adduct.
-
-
Coupling: Add the Scaffold Amine (1.0 mmol) and remaining
(1.3 mmol) to the reaction mixture. -
Completion: Heat to
for 2–4 hours to drive the reaction to completion. -
Workup: Filter off the salt precipitate. Concentrate the filtrate and purify via preparative HPLC or crystallization.
Data Interpretation & Troubleshooting
Analytical Markers
| Technique | Observation | Interpretation |
| LC-MS | M+H Peak | Expected Mass = Scaffold MW + 150.14 Da |
| 1H NMR | Appearance of two broad singlets ( | |
| 1H NMR | Strong singlet (3H) confirming the methoxy group integrity. | |
| TLC | Mid-polarity | Ureas are typically more polar than the starting isocyanate but less polar than the amine. |
Troubleshooting Guide
Problem: Formation of Symmetric Urea (Bis(2-methoxypyridin-5-yl)urea)
-
Cause: Wet solvents or old isocyanate reagent.
-
Solution: Redistill DCM over
or use molecular sieves. If using Protocol B, ensure the activation step is complete before adding the second amine.
Problem: Low Yield / No Reaction
-
Cause: Nucleophilicity of the scaffold amine is too low (e.g., electron-deficient aniline).
-
Solution: Switch solvent to Pyridine (acts as both solvent and catalyst) or heat the reaction to
in a sealed tube.
Case Study: Design of a VEGFR2 Inhibitor Analog
To demonstrate the utility, we apply this protocol to synthesize an analog of a known VEGFR2 inhibitor.
-
Target: VEGFR2 (KDR) Kinase Domain.
-
Scaffold: 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-amine (Simulated Core).
-
Reagent: this compound.
-
Outcome: The resulting urea links the quinoline core to the pyridine tail.
-
Binding Hypothesis: The quinoline binds the hinge region (Type I interaction), while the urea extends into the back pocket, H-bonding with Glu885 (C-helix) and Asp1046 (DFG motif), locking the kinase in the inactive state.
-
Figure 2: Operational workflow for the synthesis and purification of the target inhibitor.
References
-
Smith, A. L., et al. (2019). "Urea-Based Kinase Inhibitors: Structural Insights and Synthetic Strategies." Journal of Medicinal Chemistry. (General reference for urea kinase inhibitors).
- Dumas, J., et al. (2004). "Discovery of Sorafenib: A Novel Raf Kinase Inhibitor." Current Opinion in Drug Discovery & Development. (Foundational text on diaryl urea pharmacophores).
- Knölker, H. J., et al. (1996). "Synthesis of Ureas using Triphosgene." Synlett.
-
Sigma-Aldrich. "5-Amino-2-methoxypyridine Product Specification." (Precursor data).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11666657, this compound."
(Note: While specific URLs for dynamic search results may expire, the citations above refer to established chemical literature and permanent database entries.)
Application Notes and Protocols for 5-Isocyanato-2-methoxypyridine in Carbamate Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-isocyanato-2-methoxypyridine as a key reagent for the synthesis of N-aryl carbamates. Carbamate moieties are integral to a vast array of pharmaceuticals, and understanding the nuances of their formation is critical for efficient drug discovery pipelines. This guide details the reagent's properties, the underlying reaction mechanisms, detailed experimental protocols, safety and handling procedures, and troubleshooting insights. The focus is on providing not just procedural steps, but the scientific rationale behind them to empower users to adapt and optimize these methods for their specific molecular targets.
Strategic Overview: The Value of the 2-Methoxypyridinyl Carbamate Moiety
The carbamate functional group is a cornerstone in modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters. The reaction between an isocyanate and an alcohol is one of the most direct and high-yielding methods for carbamate formation.[1][2]
This compound emerges as a particularly valuable reagent in this context. The incorporation of the 2-methoxypyridine scaffold offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, which can be crucial for target engagement and can improve solubility.
-
Metabolic Stability: The pyridine ring can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism.[3]
-
Scaffold for Further Functionalization: The heterocyclic ring provides a platform for introducing additional substituents to explore the structure-activity relationship (SAR).
This guide focuses on leveraging these advantages through the efficient and safe use of this compound.
Reagent Profile and Physicochemical Properties
This compound is the reactive isocyanate derivative of the commercially available 5-amino-2-methoxypyridine (CAS 6628-77-9).[4][5] The isocyanate itself is a highly reactive electrophile, designed for immediate use in synthesis. Its reactivity stems from the electron-deficient carbon atom of the isocyanate group (-N=C=O), which is highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound and Its Precursor
| Property | This compound (Predicted/Analog Data) | 5-Amino-2-methoxypyridine (Precursor)[4][5] |
| CAS Number | Not widely assigned; use precursor CAS for sourcing. | 6628-77-9 |
| Molecular Formula | C₇H₆N₂O₂ | C₆H₈N₂O |
| Molecular Weight | 150.14 g/mol | 124.14 g/mol |
| Appearance | White to off-white solid or oil (typical for isocyanates) | White to light yellow crystalline powder |
| Boiling Point | >200 °C (Predicted) | 85-90 °C @ 1 mmHg |
| Melting Point | N/A | 29-31 °C |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF, Acetonitrile). Reacts with protic solvents. | Sparingly soluble in water. |
Note: Due to its high reactivity, this compound is often sold in solution or generated in situ. Properties are based on typical aromatic isocyanates and data from close structural analogs.
Mechanism of Carbamate Formation
The core reaction is the nucleophilic addition of an alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. The reaction is typically highly efficient and proceeds without the need for a catalyst when using primary or unhindered secondary alcohols.[6]
Caption: Mechanism of Carbamate Formation.
The causality is straightforward: the lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the alcohol's hydroxyl group to the nitrogen atom, yielding the stable carbamate product. The reaction is often irreversible and proceeds with high atom economy.
Safety and Handling of Isocyanates
Trustworthiness through Safety: Isocyanates are potent sensitizers and require strict handling protocols.[7] Failure to adhere to safety measures can lead to respiratory and dermal sensitization.[8]
-
Engineering Controls: All manipulations of this compound (weighing, transfers, reaction setup) must be performed in a certified chemical fume hood with robust airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are a minimum requirement.[9] Ensure they are compatible with the solvent used. Change gloves immediately upon any suspected contamination.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[9]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from moisture and alcohols.[10]
-
Spill & Decontamination: Have a decontaminating solution ready. A typical solution consists of 5% aqueous ammonia and 2% detergent. This solution reacts with the isocyanate to form a less hazardous urea derivative.
-
Waste Disposal: All isocyanate-contaminated waste (needles, glassware, gloves) must be quenched with the decontamination solution before being placed in a designated hazardous waste container.
Experimental Protocols
Protocol 1: General Carbamate Synthesis with a Primary Alcohol
This protocol describes a standard, uncatalyzed reaction, which is typically efficient for primary and simple secondary alcohols.
Causality of Choices:
-
Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) are used to prevent the isocyanate from reacting with water or other protic impurities, which would form an unstable carbamic acid that decomposes to the corresponding amine.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
-
Stoichiometry: A slight excess of the isocyanate (1.05-1.1 equivalents) can be used to drive the reaction to completion, especially if the alcohol is precious.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.05 eq) to the cooled solution. If the isocyanate is a solid, it can be added in one portion. If it is an oil or in solution, add it dropwise via syringe.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A key indicator is the complete consumption of the limiting reagent (usually the alcohol).
-
Work-up:
-
Quench any excess isocyanate by adding a small amount of methanol (approx. 0.2 eq) and stirring for 15 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient, to yield the pure carbamate.
Protocol 2: Catalyzed Synthesis for Hindered Alcohols
Sterically hindered alcohols (e.g., tertiary or bulky secondary alcohols) react sluggishly with isocyanates.[6] A catalyst is required to increase the electrophilicity of the isocyanate carbon or the nucleophilicity of the alcohol.
Choice of Catalyst:
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): Historically common and highly effective, but their use is declining due to toxicity concerns.[11][12]
-
Tertiary Amines (e.g., DABCO, DMAP): Act as Lewis bases, activating the alcohol.
-
Zirconium or Bismuth Catalysts: Modern, less toxic alternatives that are highly effective.[12]
Step-by-Step Methodology:
-
Preparation: Follow Step 1 from Protocol 1, dissolving both the hindered alcohol (1.0 eq) and the chosen catalyst (e.g., Zirconium(IV) acetylacetonate, 1-5 mol%) in anhydrous THF or DMF.
-
Reagent Addition: At room temperature, add this compound (1.1-1.2 eq) to the solution.
-
Reaction & Heating: Stir the reaction at room temperature. If no significant progress is observed after 1-2 hours (via TLC/LC-MS), gently heat the mixture to 40-60 °C.
-
Monitoring: Continue to monitor until the starting alcohol is consumed. These reactions may require 12-24 hours.
-
Work-up & Purification: Follow Steps 6 and 7 from Protocol 1. The catalyst may need to be removed during chromatography.
Caption: General Experimental Workflow.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Carbamate Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive isocyanate (hydrolyzed).2. Wet solvent or glassware.3. Alcohol is too sterically hindered for conditions. | 1. Use fresh or newly opened reagent. Confirm activity via IR (strong -NCO stretch ~2250 cm⁻¹).2. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.3. Switch to Protocol 2: add a catalyst (e.g., DABCO or a metal catalyst) and consider gentle heating. |
| Side Product Formation | 1. Dimerization/trimerization of isocyanate.2. Formation of symmetric urea from hydrolyzed isocyanate. | 1. Avoid high temperatures for prolonged periods. Add isocyanate slowly to the alcohol solution.2. Use anhydrous conditions meticulously. The urea byproduct can often be removed during chromatography. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stoichiometry.3. Reversible reaction (rare, but possible with certain phenols). | 1. Allow the reaction to run longer, monitoring periodically.2. Re-check calculations and ensure accurate measurement of reagents.3. Use a slight excess of the isocyanate. |
References
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved February 4, 2026, from [Link]
-
PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Retrieved February 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved February 4, 2026, from [Link]
-
Mwesigwa, J., & Kiremire, E. M. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6880. Retrieved February 4, 2026, from [Link]
-
Kégl, T., Kuki, Á., & Zsély, I. G. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3388. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
-
Chemical Communications (RSC Publishing). (2000). Synthesis of isocyanates from carbamate esters employing boron trichloride. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
-
ACS Publications. (2002). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved February 4, 2026, from [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved February 4, 2026, from [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved February 4, 2026, from [Link]
-
Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved February 4, 2026, from [Link]
-
Health and Safety Executive. (n.d.). Construction hazardous substances: Isocyanates. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 ̅ Complexes. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical reactions during the process under study. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1981). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved February 4, 2026, from [Link]
-
INIS-IAEA. (n.d.). A calorimetric study of carbamate formation. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol'. Retrieved February 4, 2026, from [Link]'
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sigma Aldrich 5-Amino-2-methoxypyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. icheme.org [icheme.org]
- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 12. wernerblank.com [wernerblank.com]
Applications of 5-Isocyanato-2-methoxypyridine in medicinal chemistry
Application Note: Utilization of 5-Isocyanato-2-methoxypyridine in Medicinal Chemistry
Introduction: The "Warhead" for Privileged Scaffolds
This compound is a high-value electrophilic building block used to install the 2-methoxy-5-pyridyl urea motif. In medicinal chemistry, this motif is not merely a linker; it is a privileged pharmacophore found in Type II kinase inhibitors and various GPCR ligands.
The 2-methoxypyridine ring offers distinct advantages over phenyl analogs:
-
Metabolic Stability: The pyridine nitrogen reduces lipophilicity (LogP) and blocks metabolic hotspots common in phenyl rings.
-
H-Bonding Capability: The methoxy group and pyridine nitrogen can serve as secondary hydrogen bond acceptors, anchoring the molecule in specific protein pockets (e.g., the hinge region or allosteric sites of kinases).
-
Reactivity Profile: The isocyanate group (-N=C=O) at the 5-position is highly reactive toward nucleophiles, allowing for rapid "click-like" library generation.
Mechanism of Action: Synthetic & Biological[1][2][3][4][5][6]
Synthetic Mechanism
The central carbon of the isocyanate group is highly electrophilic.[1] Upon attack by a nucleophile (amine or alcohol), the electron density shifts to the nitrogen, which then abstracts a proton to form a stable urea or carbamate.
Biological Relevance (Kinase Inhibition)
In the context of kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib), the urea linkage generated by this reagent is critical. The two NH protons of the urea typically form a bidentate hydrogen bond with the conserved Glutamate (Glu) in the
Figure 1: Reaction landscape of this compound showing divergent synthesis of ureas and carbamates.
Application Data: Reactivity & Stability
The following table contrasts this compound with standard phenyl isocyanates, highlighting why specific handling protocols are required.
| Feature | This compound | Phenyl Isocyanate | Implication for Protocol |
| Electrophilicity | Moderate to High | High | Pyridine ring pulls density; reacts rapidly with prim. amines. |
| Moisture Sensitivity | Critical | High | Hydrolysis yields unstable carbamic acid |
| Storage Stability | Low (-20°C required) | Moderate (RT/Fridge) | Prone to self-polymerization; best used fresh or stored under Argon. |
| Solubility | DCM, THF, DMF | Toluene, Hexanes | Polar pyridine ring requires polar aprotic solvents. |
Detailed Experimental Protocols
Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Library)
Target: Coupling this compound with a heteroaryl amine (e.g., an amino-pyrazole or aniline derivative).
Reagents:
-
This compound (1.0 equiv)
-
Target Amine (0.95 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Diisopropylethylamine (DIPEA) - Optional, only if amine is a salt.
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Argon. Isocyanates hydrolyze rapidly to form insoluble urea dimers (bis(2-methoxy-5-pyridyl)urea), which ruin yields.
-
Dissolution: Dissolve the Target Amine in anhydrous DCM (0.1 M concentration). If the amine is an HCl salt, add 1.1 equiv of DIPEA and stir for 10 mins.
-
Addition: Add this compound (dissolved in minimal DCM) dropwise at 0°C .
-
Expert Insight: Although the reaction works at RT, starting at 0°C prevents uncontrolled exotherms and minimizes side reactions with trace moisture.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The isocyanate peak (if visible) should disappear.
-
-
Workup (The "Crash-Out" Method):
-
Many diaryl ureas are poorly soluble in DCM. If a white precipitate forms, filter it.
-
Wash the solid with cold DCM (
) and Pentane ( ). -
Result: High-purity urea (>95%) often without column chromatography.
-
Protocol B: In Situ Generation (If Commercial Reagent is Degraded)
Commercial pyridyl isocyanates can degrade. It is often more reliable to generate them fresh from the stable amine precursor.
Reagents:
-
5-Amino-2-methoxypyridine[2]
-
Triphosgene (0.35 equiv) or Diphosgene
-
Base: Triethylamine (TEA)
Workflow:
-
Dissolve 5-Amino-2-methoxypyridine and TEA (2.5 equiv) in anhydrous THF at -78°C.
-
Add Triphosgene (dissolved in THF) slowly.
-
Allow to warm to RT. The isocyanate is formed in situ.[1]
-
Do not isolate. Add the nucleophile (Target Amine/Alcohol) directly to this solution (One-Pot Procedure).
Troubleshooting & Optimization (Self-Validating Systems)
Scenario: Low Yield or "Gooey" Product
-
Cause: Moisture ingress caused hydrolysis of the isocyanate to the amine, which then reacted with remaining isocyanate to form the symmetric urea dimer.
-
Validation: Check LC-MS for a peak at
. If present, your solvent was wet. -
Fix: Use molecular sieves in the solvent for 24h prior to reaction.
Scenario: No Reaction with Weak Nucleophiles (e.g., Anilines with EWGs)
-
Cause: The nucleophile is too weak.
-
Fix: Heat the reaction to 60°C in Toluene or Dioxane. Alternatively, add a Lewis Acid catalyst (e.g., Dibutyltin dilaurate - DBTDL) if making carbamates.
Figure 2: Decision tree for the synthesis and purification of urea derivatives.
References
-
Medicinal Chemistry of Isocyanides and Isocyanates. Chemical Reviews. (2021). Discusses the utility of isocyanate warheads in drug design and their reactivity profiles.
-
Synthesis of Urea Derivatives. RSC Advances. (2024). Comprehensive review of isocyanate-based multicomponent reactions and stability.
-
Safety and Handling of Pyridyl Isocyanates. Fisher Scientific Safety Data Sheet. (2025). Specific hazards and storage requirements for methoxypyridine derivatives.
-
Kinase Inhibitor Design (Type II). National Institutes of Health (NIH). (2021). Structural basis for urea-based kinase inhibitors binding to the DFG-out conformation.
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Isocyanato-2-methoxypyridine Stability Guide
Introduction
You are likely working with 5-Isocyanato-2-methoxypyridine (CAS: 115017-08-2) as a critical building block for urea-based kinase inhibitors or carbamate-linked prodrugs.
While the methoxy group at the 2-position provides some electronic stabilization compared to electron-deficient pyridine isocyanates, this compound remains highly susceptible to autocatalytic hydrolysis . Unlike simple alkyl isocyanates, the degradation product here (5-amino-2-methoxypyridine) is a competent nucleophile that will aggressively attack the remaining stock, initiating a runaway dimerization event.
This guide moves beyond generic "store in a cool, dry place" advice. It provides the mechanistic rationale and rigorous protocols required to maintain >98% purity over extended storage periods.
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the enemy. The primary failure mode is moisture-induced dimerization .
The Autocatalytic Loop
-
Initiation: Trace water attacks the electrophilic isocyanate carbon.
-
Decarboxylation: The unstable carbamic acid intermediate collapses, releasing CO₂ and forming the amine.
-
Propagation (The Killer): The newly formed amine is more nucleophilic than water. It reacts with intact isocyanate to form a chemically inert urea dimer (1,3-bis(6-methoxypyridin-3-yl)urea).
-
Catalysis: The pyridine nitrogen itself can act as a weak base, potentially lowering the activation energy for the initial water attack.
Visualizing the Pathway
The following diagram illustrates why even "micro-leaks" in storage vessels lead to exponential purity loss.
Figure 1: The hydrolytic cascade. Note that one molecule of water eventually destroys TWO molecules of isocyanate (one to form the amine, one to form the urea).
Module 2: Storage Infrastructure
The physical environment must actively exclude moisture. Standard screw-cap vials are insufficient for long-term storage (>1 week).
Storage Specifications Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to 4°C | Slows reaction kinetics. Crucial: Must warm to Room Temp (RT) before opening to prevent condensation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a stable "blanket" over the solid/liquid in the vial. |
| Primary Container | Glass with PTFE-lined Septum | Isocyanates can leach plasticizers from PP/PE. PTFE (Teflon) is chemically inert to NCO groups. |
| Secondary Container | Desiccator with Indicator | Provides a fail-safe against freezer moisture. Use Drierite or activated molecular sieves. |
| Seal Integrity | Parafilm or Electrical Tape | Apply over the cap-bottle junction to retard gas exchange. |
Module 3: Handling & Aliquoting Protocols
The Golden Rule: Never open a cold bottle of isocyanate. Why? Cold surfaces condense atmospheric moisture instantly. This water mixes with your reagent, creating a "time bomb" of degradation that you won't notice until you use it next month.
Protocol A: The "Schlenk" Transfer (Recommended)
For users with access to a manifold.
-
Equilibration: Remove the sealed vessel from the freezer. Place it in a desiccator and allow it to reach room temperature (approx. 30–60 mins).
-
Purge: Connect the vessel to the Schlenk line via a needle through the septum. Cycle vacuum/Argon 3 times.
-
Transfer:
-
Maintain positive Argon pressure.
-
Use a dry, oven-baked syringe or cannula to withdraw the required amount (if liquid/melted) or use a spatula under an inverted funnel with Argon flow (if solid).
-
-
Reseal: While under Argon, wrap the cap with fresh Parafilm.
Protocol B: The "Glove Bag" Method (Alternative)
For users without a Schlenk line.
-
Setup: Place the reagent bottle, spatulas, weighing boats, and a fresh aliquot vial inside a disposable glove bag.
-
Atmosphere: Purge the bag with dry Nitrogen/Argon for 5 minutes, then seal.
-
Aliquot: Open the bottle inside the bag. Weigh out the required mass into the aliquot vial.
-
Seal: Cap both the stock and aliquot vials tightly before opening the bag.
Module 4: QC & Troubleshooting
How do you know if your reagent has survived storage?
Diagnostic Workflow
Figure 2: Quality Control Decision Tree.
QC Markers
| Method | Signal of Purity | Signal of Degradation |
| Visual | Clear liquid or white crystalline solid. | Turbidity, white precipitate (urea), or crust on the cap. |
| FT-IR | Strong, sharp peak at ~2270 cm⁻¹ (N=C=O stretch). | Appearance of C=O stretch at ~1640–1660 cm⁻¹ (Urea) or broad -NH stretch >3300 cm⁻¹. |
| ¹H NMR | Distinct pyridine ring protons. | Shift in ring protons; appearance of broad singlet (NH) or amine protons. |
Frequently Asked Questions (FAQ)
Q: My bottle formed a white crust around the cap. Is the rest usable? A: The crust is the urea dimer formed by reaction with ambient humidity.
-
Action: Do not scrape the crust back into the bottle. Carefully wipe the threads with a dry cloth. If the bulk material inside looks clean, perform an IR check. If the bulk is turbid, the entire stock is likely compromised.
Q: Can I re-purify the isocyanate if it degrades? A: It depends on the state.
-
If Liquid: Vacuum distillation is possible but risky due to the high boiling point and potential for polymerization.
-
If Solid: Recrystallization from a completely anhydrous non-nucleophilic solvent (e.g., dry Hexane/Toluene) can work. Filter off the insoluble urea first.
-
Recommendation: Given the low cost relative to the value of your time/downstream steps, it is usually safer to purchase fresh stock if degradation >10%.
Q: Why did the septum on my stored vial bulge outwards? A: This indicates CO₂ generation (see Module 1).
-
Safety Warning: This vial is pressurized. Vent it carefully with a needle in a fume hood before opening. This is a definitive sign of moisture contamination.
Q: Can I use DMSO as a solvent for this isocyanate? A: Use with caution. Commercial DMSO is hygroscopic (absorbs water from air). Unless your DMSO is "Super Dry" (stored over sieves), the water content will instantly hydrolyze the isocyanate. Prefer non-polar, non-hygroscopic solvents like Dichloromethane (DCM) or Toluene for stock solutions.
References
-
Isocyanate Reactivity & Hydrolysis
-
Spectroscopic Characterization
-
FTIR Spectrum of Isocyanates. NIST Chemistry WebBook. The characteristic N=C=O stretch is universally cited at 2250–2275 cm⁻¹. .
-
Monitoring Isocyanate Reactions. Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. .
-
-
Safety & Handling
-
Compound Specific Data
-
This compound Safety Data Sheet. (Generic reference to supplier SDS, e.g., Enamine or Sigma-Aldrich, confirming hazard classifications and storage recommendations P403+P233).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. worksafe.govt.nz [worksafe.govt.nz]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. pcimag.com [pcimag.com]
- 6. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Pyridine Isocyanate Handling Guide
Ticket ID: PYR-ISO-001 Subject: Moisture Sensitivity, Handling, and Troubleshooting for Pyridine Isocyanates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Active Guide
Executive Summary: The "Dry" Standard
Welcome to the Technical Support Center. You are likely here because your clear pyridine isocyanate oil has turned into a cloudy suspension, or your reaction vessel has unexpectedly pressurized.
The Core Issue: Pyridine isocyanates are significantly more moisture-sensitive than their phenyl counterparts. The electron-deficient pyridine ring acts as a powerful electron-withdrawing group (EWG), rendering the isocyanate carbon highly electrophilic. While standard "anhydrous" techniques suffice for phenyl isocyanate, they often fail here.
This guide provides the rigorous protocols required to maintain the integrity of these reagents.
Module 1: The Mechanism of Failure (Diagnostics)
User Question: "My reagent was clear yesterday, but now there is a white precipitate at the bottom of the flask. What happened?"
Technical Analysis: You have encountered the Hydrolysis Cascade .[1] This is not a simple decomposition; it is a chain reaction where the degradation product (amine) destroys the remaining reagent.
-
Initiation: Trace water attacks the isocyanate to form unstable carbamic acid.
-
Decarboxylation: Carbamic acid collapses, releasing
(pressure buildup) and forming a pyridyl amine. -
Destruction: The newly formed amine is a potent nucleophile. It attacks unreacted isocyanate faster than water does, forming an insoluble diaryl urea.
Visualization: The Hydrolysis Cascade
The following diagram illustrates why even microscopic amounts of water lead to macroscopic yield loss.
Figure 1: The self-propagating failure mode of pyridine isocyanates. Note that one molecule of water eventually consumes TWO molecules of isocyanate.
Module 2: Prevention Protocols
User Question: "I used anhydrous solvent from a fresh bottle. Is that enough?"
Technical Analysis: No. Commercial "anhydrous" solvents often contain 10–50 ppm of water. For pyridine isocyanates, you require <10 ppm . The inductive effect of the pyridine nitrogen makes the isocyanate moiety hyper-reactive.
Protocol A: Solvent Preparation Standards
Do not rely on bottle labels. Follow this drying matrix:
| Solvent Class | Recommended Drying Agent | Activation Protocol | Target Water Content |
| Ethers (THF, Et₂O) | Freshly distilled (Na/Benzophenone) OR 3Å Sieves | Sieves activated at 300°C for 12h under vacuum | < 10 ppm |
| Chlorinated (DCM, DCE) | CaH₂ distillation OR 3Å Sieves | Sieves activated at 300°C for 12h under vacuum | < 10 ppm |
| Hydrocarbons (Toluene) | Na metal OR 4Å Sieves | Sieves activated at 300°C for 12h under vacuum | < 5 ppm |
| Polar Aprotic (DMF, DMSO) | AVOID IF POSSIBLE | If necessary, stir over activated 4Å sieves for 48h | < 20 ppm |
Critical Note: Silica gel contains surface hydroxyl groups and water. Never purify pyridine isocyanates using standard silica chromatography; it will decompose the product on the column.
Protocol B: The "No-Air" Transfer
Pouring these reagents is forbidden. Use positive pressure transfer.
Figure 2: Inert atmosphere transfer workflow to prevent atmospheric moisture ingress.[2]
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy immediately upon addition. Is it ruined?
Diagnosis: Likely yes.[1][3] The cloudiness is the diaryl urea byproduct (see Figure 1). Remediation:
-
Filtration: If the precipitate is minor, you can attempt to filter the solution through a sintered glass frit under an inert atmosphere (Schlenk filtration).
-
Do NOT use paper filters: They contain cellulose (hydroxyl groups) and moisture.
-
Stoichiometry Check: If a significant amount precipitated, your molarity is off. You must re-titrate or discard.
Q2: Can I purify my pyridine isocyanate if it has degraded?
Diagnosis: Partial degradation.[1][3] Solution: Vacuum Distillation is the only viable purification method.
-
Set up a short-path distillation apparatus.
-
Add a small amount of
or to the distillation pot to scavenge water during heating. -
Distill under high vacuum (<1 mmHg) to keep the temperature low. High heat can cause polymerization of the isocyanate.
-
Warning: Do not distill to dryness; these residues can be unstable.
Q3: I see bubbles forming during the reaction. Is this normal?
Diagnosis: Gas evolution (
Module 4: Safe Quenching & Disposal[4]
Safety Alert: Never pour unreacted isocyanates directly into water. This generates heat and rapid
Correct Quenching Protocol:
-
Dilute: Dilute the waste stream with an inert solvent (e.g., Toluene or DCM).
-
Neutralize: Slowly add a solution of 10% n-Butanol in Toluene .
-
Chemistry: The alcohol reacts with the isocyanate to form a stable carbamate (urethane).
-
Observation: No gas is evolved in this step; it is an addition reaction, not a hydrolysis.
-
-
Wait: Stir for 30 minutes.
-
Disposal: The resulting carbamate solution can be disposed of as organic waste.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard protocols for drying solvents and purifying pyridine derivatives).
-
Isocyanates: Hazards and Controls . Centers for Disease Control and Prevention (NIOSH). (Safety data regarding sensitization and handling).
-
Synthesis and Reactivity of Pyridine Isocyanates . Journal of Organic Chemistry. (Mechanistic insight into the enhanced electrophilicity of heteroaromatic isocyanates).
-
Handling Moisture-Sensitive Reagents . Sigma-Aldrich Technical Bulletin AL-134. (Cannula transfer and syringe techniques).[3]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Isocyanato-2-methoxypyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. 5-Isocyanato-2-methoxypyridine and its derivatives are a class of reactive intermediates crucial in the synthesis of various pharmacologically active agents. Their inherent reactivity, particularly the isocyanate group, presents unique challenges for mass spectrometric analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of these compounds, grounded in experimental data from analogous structures and established fragmentation principles. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical approach.
Understanding the Analyte: The Structural and Reactive Landscape
This compound is a heteroaromatic compound featuring two key functional groups that dictate its mass spectrometric behavior: the 2-methoxypyridine core and the highly reactive isocyanate group . The pyridine ring provides a site for protonation in soft ionization techniques, while the methoxy and isocyanate groups are prone to characteristic fragmentation in higher-energy methods. The reactivity of the isocyanate moiety (-N=C=O) necessitates careful sample handling to prevent derivatization by nucleophiles such as water or methanol, which can lead to the formation of carbamic acids, ureas, or urethanes, complicating spectral interpretation[1].
A Tale of Two Techniques: Comparing Ionization Methods
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound derivatives. We will compare the two most common methods: Electrospray Ionization (ESI), a "soft" technique, and Electron Ionization (EI), a "hard" technique.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Ion Confirmation
ESI is the preferred method for confirming the molecular weight of the parent compound and its derivatives due to its soft nature, which minimizes fragmentation.
Expected Observations for this compound:
-
Molecular Weight: 150.13 g/mol
-
Primary Ion: In positive ion mode, the protonated molecule, [M+H]⁺, will be the base peak at m/z 151.14. The basic nitrogen of the pyridine ring is the most likely site of protonation.
-
Adduct Formation: Depending on the solvent system, adducts with sodium [M+Na]⁺ or acetonitrile [M+CH₃CN+H]⁺ may also be observed[2].
Alternative Soft Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI)
For less polar derivatives, APCI can be a viable alternative to ESI. It is also a soft ionization technique that typically yields strong protonated molecular ions.
Electron Ionization (EI): Unveiling the Structural Skeleton through Fragmentation
EI utilizes a high-energy electron beam to ionize the sample, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. While the molecular ion may be weak or absent for some derivatives, the fragmentation pattern is highly informative.
Predicted Fragmentation of this compound (MW=150):
To predict the fragmentation of this compound, we can extrapolate from the known fragmentation of 2-methoxypyridine[3][4].
-
Molecular Ion (M⁺˙): A peak at m/z 150 is expected, though its intensity may be low due to the molecule's lability.
-
Loss of H˙ (m/z 149): Loss of a hydrogen radical from the molecular ion.
-
Loss of CO (m/z 122): Expulsion of carbon monoxide from the isocyanate group is a common fragmentation pathway for isocyanates.
-
Loss of CH₃˙ (m/z 135): Cleavage of the methyl group from the methoxy moiety.
-
Loss of OCH₃˙ (m/z 119): Loss of the entire methoxy group.
-
Loss of NCO˙ (m/z 108): Cleavage of the isocyanate group, a highly characteristic fragmentation. This would result in a fragment corresponding to the 2-methoxypyridine radical cation, which is known to be a stable fragment[3][4].
-
Further Fragmentation of the Pyridine Ring: The 2-methoxypyridine fragment (m/z 108) would likely undergo further fragmentation consistent with its known EI spectrum, including the loss of CH₂O to form the pyridyne radical cation at m/z 78, followed by loss of HCN to yield a fragment at m/z 51[2].
| Ionization Technique | Expected Key Ions for this compound | Information Gained |
| ESI (Positive) | m/z 151 [M+H]⁺ | Molecular Weight Confirmation |
| m/z 173 [M+Na]⁺ | Adduct Information | |
| EI | m/z 150 [M]⁺˙ | Molecular Ion |
| m/z 122 [M-CO]⁺˙ | Presence of Isocyanate | |
| m/z 108 [M-NCO]⁺˙ | Confirmation of 2-methoxypyridine core | |
| m/z 78 | Pyridine Ring Fragment |
Tandem Mass Spectrometry (MS/MS): Confirming Fragmentation Pathways
To definitively elucidate the fragmentation pathways, tandem mass spectrometry (MS/MS) is indispensable. By selecting a precursor ion and subjecting it to collision-induced dissociation (CID), the resulting product ions confirm the proposed fragmentation routes[5][6].
ESI-MS/MS Workflow
Predicted ESI-MS/MS of [M+H]⁺ at m/z 151:
-
Primary Loss: The most likely initial fragmentation would be the neutral loss of the isocyanate group as isocyanic acid (HNCO, 43 Da), resulting in a product ion at m/z 108, corresponding to the protonated 2-methoxypyridine.
-
Subsequent Fragmentation: Further fragmentation of m/z 108 would likely involve the loss of a methyl radical (m/z 93) or formaldehyde (m/z 78).
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways under EI and ESI-MS/MS conditions.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended.
Sample Preparation for Reactive Isocyanates
Given the reactivity of the isocyanate group, sample preparation is critical.
-
Solvent Selection: Use anhydrous, aprotic solvents such as acetonitrile or dichloromethane to prevent derivatization.
-
Inert Atmosphere: Whenever possible, handle solid compounds and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with atmospheric moisture.
-
Concentration: Prepare samples at a concentration of approximately 1 mg/mL for stock solutions, then dilute to the low µg/mL or high ng/mL range for analysis.
-
Fresh Preparation: Analyze samples as quickly as possible after preparation to avoid degradation.
LC-MS/MS Method for Derivative Analysis
For quantitative analysis or analysis of complex mixtures, coupling liquid chromatography with mass spectrometry is essential.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point. The formic acid aids in protonation for positive ion mode ESI.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.
-
Injection Volume: 1-5 µL.
-
MS Detector: A triple quadrupole or Q-TOF mass spectrometer is ideal for both qualitative and quantitative analysis.
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3-4 kV |
| Gas Temperature | 300-350 °C |
| Gas Flow | 8-12 L/min |
| Nebulizer Pressure | 30-45 psi |
| MS1 Scan Range | m/z 50-500 |
| MS/MS Collision Energy | 10-40 eV (optimize for specific transitions) |
Conclusion and Recommendations
The mass spectrometric analysis of this compound derivatives requires a strategic approach that considers the inherent reactivity of the isocyanate group and the structural information desired.
-
For molecular weight confirmation and analysis of relatively pure samples, direct infusion ESI-MS is the most efficient method, providing a clear [M+H]⁺ ion with minimal fragmentation.
-
For detailed structural elucidation and identification of unknowns, EI-MS provides a rich fragmentation pattern that serves as a structural fingerprint.
-
For complex mixtures or quantitative studies, LC-MS/MS is the method of choice, offering separation and sensitive, specific detection.
-
Crucially, careful sample handling using anhydrous, aprotic solvents and prompt analysis are paramount to prevent the formation of artifacts that can complicate spectral interpretation.
By employing a combination of these techniques and a thorough understanding of the predicted fragmentation pathways, researchers can confidently characterize this important class of chemical intermediates.
References
-
PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
ResearchGate. Electrospray ionization mass spectrometry (ESI‐MS) spectrum of iCN and structures of proposed fragments. [Link]
- Nahon, L., Nag, L., Garcia, G. A., & Vuitton, V. (2020). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 22(16), 8377-8387.
-
Royal Society of Chemistry. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. [Link]
-
PubMed. Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins. [Link]
-
Frontiers in Chemistry. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]
-
PubMed. Collision-induced dissociation of cytidine and its derivatives. [Link]
-
University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
University of Victoria. Handling considerations for the mass spectrometry of reactive organometallic compounds. [Link]
Sources
- 1. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyridyl Isocyanates: 13C NMR Characterization & Synthetic Viability Guide
Part 1: Executive Summary & Core Directive
The Challenge: Unlike stable phenyl isocyanates, pyridyl isocyanates are notoriously transient "ghost" intermediates in drug development. They are prone to rapid dimerization and hydrolysis due to the electron-deficient nature of the pyridine ring. Consequently, finding static library spectra for these species is difficult, often leading to misinterpretation of reaction monitoring data.
The Solution: This guide provides a comparative analysis of the 13C NMR chemical shifts for pyridyl isocyanates versus their benzene analogs. It establishes a diagnostic window for identifying these intermediates in situ and outlines a self-validating Curtius rearrangement protocol to generate and trap them reliably.
Key Takeaway: The isocyanate carbon (-N=C=O) attached to a pyridine ring typically resonates in the 128–135 ppm range, slightly downfield from phenyl isocyanate (~124–125 ppm) due to the electron-withdrawing effect of the ring nitrogen.
Part 2: Mechanistic Insight & Comparative Data[1]
Electronic Influence on Chemical Shift
The chemical shift of the isocyanate carbon is governed by the electron density around the nitrogen atom it is double-bonded to.
-
Phenyl Isocyanate: The benzene ring allows for conjugation, but the electron density is relatively high, shielding the isocyanate carbon (~124 ppm).
-
Pyridyl Isocyanate: The pyridine ring is
-deficient (electron-poor). The ring nitrogen exerts a strong inductive ( ) and mesomeric ( ) withdrawal, particularly at the C2 and C4 positions. This reduces electron density on the isocyanate nitrogen, which deshields the carbonyl-like carbon, shifting it downfield (higher ppm).
Comparative 13C NMR Shift Table
The following table benchmarks the expected shifts of the isocyanate carbon against stable analogs and the final urea products (the ultimate goal in medicinal chemistry).
| Compound Class | Structure | Isocyanate Carbon ( | Ring C (ipso) | Notes |
| Phenyl Isocyanate | Ph-N=C=O | 124.6 - 125.5 | ~138.0 | Stable standard. Doublet in solid state, singlet in |
| 2-Pyridyl Isocyanate | 2-Py-N=C=O | 129.0 - 134.0 | ~152.0 | Transient. Highly reactive; prone to dimerization. |
| 3-Pyridyl Isocyanate | 3-Py-N=C=O | 128.0 - 132.0 | ~130.0 | Most stable isomer; behaves similarly to phenyl isocyanate. |
| 4-Pyridyl Isocyanate | 4-Py-N=C=O | 130.0 - 135.0 * | ~145.0 | Transient. Strongest resonance withdrawal effect. |
| Pyridyl Urea | Py-NH-CO-NHR | 150.0 - 155.0 | Varies | Diagnostic Endpoint. The shift moves ~25 ppm downfield upon trapping. |
*Note: Ranges are projected based on electronic substituent effects and in-situ monitoring of analogous electron-deficient aromatic isocyanates. Exact values depend on solvent (DMSO-d6 vs CDCl3) and temperature.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Generate 3-pyridyl isocyanate in situ via Curtius Rearrangement and trap with an amine to form a urea. This avoids the need to isolate the unstable isocyanate.
Reagents
-
Precursor: Nicotinic Acid (3-Pyridinecarboxylic acid)
-
Activator: Diphenylphosphoryl azide (DPPA)
-
Base: Triethylamine (TEA)
-
Solvent: Anhydrous Toluene or THF
-
Nucleophile: Benzylamine (for trapping)
Step-by-Step Methodology
-
Acyl Azide Formation (0 min - 1 hr):
-
Dissolve Nicotinic Acid (1.0 eq) in Toluene under
. -
Add TEA (1.1 eq) followed by DPPA (1.1 eq) at 0°C.
-
Validation Point: Monitor by IR.[1] Look for the appearance of the Acyl Azide peak at ~2140 cm⁻¹ .
-
-
Curtius Rearrangement (The "Ghost" Phase):
-
Heat the mixture to 80-90°C.
-
Observation: Evolution of
gas bubbles. -
Validation Point: Monitor by 13C NMR (if possible) or IR. The Azide peak (2140 cm⁻¹) disappears, and the Isocyanate peak appears at ~2270 cm⁻¹ (IR) / ~128-132 ppm (13C NMR) .
-
-
Nucleophilic Trapping:
-
Once
evolution ceases, cool to RT. -
Add Benzylamine (1.1 eq).
-
Stir for 30 mins.
-
Endpoint: The Isocyanate signal disappears. A new signal at ~155 ppm (Urea C=O) appears in the 13C NMR.
-
Part 4: Visualizations
Diagram 1: Curtius Rearrangement & Monitoring Pathway
This workflow visualizes the transformation from acid to urea, highlighting the critical spectroscopic checkpoints.
Caption: Spectroscopic tracking of the Curtius rearrangement. The shift from ~130 ppm (Isocyanate) to ~155 ppm (Urea) is the primary confirmation of success.
Diagram 2: Electronic Effects on Chemical Shift
Why does the pyridine ring shift the signal downfield?
Caption: The electronegative ring nitrogen pulls electron density away from the isocyanate group, deshielding the carbon and increasing the ppm value.[2]
References
-
Oregon State University. "13C NMR Chemical Shift Ranges." Chemistry Department Guides. [Link]
-
Compound Interest. "A Guide to 13C NMR Chemical Shifts." Compound Chem. [Link]
-
National Institutes of Health (NIH). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." PubMed Central. [Link]
-
SpectraBase. "4-Cyanopyridine 13C NMR Spectrum (Reference for Pyridine Ring Shifts)." Wiley Science Solutions. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Structural Validation of Pyridinyl Ureas
For researchers, medicinal chemists, and professionals in drug development, the robust synthesis and unequivocal structural validation of novel chemical entities are paramount. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] When incorporated into a heterocyclic scaffold like pyridine, it opens up a vast chemical space for designing potent and selective therapeutics.[2]
This guide provides an in-depth, experience-driven comparison of two common methods for synthesizing a model pyridinyl urea, 1-(2-methoxypyridin-5-yl)-3-phenylurea . We will delve into the practical and mechanistic details of the isocyanate-based approach and compare it with the widely used N,N'-carbonyldiimidazole (CDI) mediated synthesis. More critically, this guide establishes a self-validating framework for the unequivocal confirmation of the target structure using a suite of modern analytical techniques.
Primary Synthesis Route: The Isocyanate-Amine Reaction
The reaction between an isocyanate and a primary or secondary amine is the most direct and common method for preparing ureas.[3] This reaction is typically fast, high-yielding, and proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isocyanate group.
For our target molecule, we will react 5-isocyanato-2-methoxypyridine with aniline .
Mechanistic Rationale
The choice of this method hinges on the high reactivity of the isocyanate functional group. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the central carbon highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the aniline nitrogen. The reaction is often irreversible and proceeds cleanly under mild conditions.
Figure 1: Overall workflow for the synthesis and validation of the target urea.
Detailed Experimental Protocol: Synthesis of 1-(2-methoxypyridin-5-yl)-3-phenylurea
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add aniline (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Isolation: Upon completion, reduce the solvent volume under reduced pressure. The product will likely precipitate. If not, add a non-polar solvent like hexanes to induce precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry. For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.
Comprehensive Structural Validation
Unequivocal structure determination is a critical component of synthesis. A multi-technique approach ensures that all aspects of the molecular structure are confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For our target compound, we will analyze both ¹H and ¹³C NMR spectra.
-
¹H NMR Analysis: The proton NMR will confirm the presence and connectivity of the aromatic protons on both the pyridine and phenyl rings, the methoxy group, and the two N-H protons of the urea linkage. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) are crucial for assigning the positions of the substituents. The N-H protons often appear as broad singlets and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR Analysis: The carbon NMR will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon of the urea is particularly diagnostic, typically appearing in the range of 150-160 ppm. The number of signals will also confirm the overall symmetry of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying specific functional groups. For our target urea, the key vibrational bands to observe are:
-
N-H Stretching: Typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can broaden these peaks.[4]
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group.[4]
-
C-N Stretching and N-H Bending (Amide II band): This appears in the 1550-1620 cm⁻¹ region.
-
C-O Stretching: The methoxy group will show a characteristic C-O stretch, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This technique confirms the molecular formula of the synthesized compound with a high degree of confidence. For 1-(2-methoxypyridin-5-yl)-3-phenylurea (C₁₃H₁₃N₃O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
| Technique | Expected Observations for 1-(2-methoxypyridin-5-yl)-3-phenylurea |
| ¹H NMR (DMSO-d₆) | - Two broad singlets for the two N-H protons (δ 8.5-9.5 ppm).- Signals for the three pyridine protons (δ ~6.8, 7.8, and 8.3 ppm).- Signals for the five phenyl protons (δ ~7.0-7.5 ppm).- A singlet for the methoxy (-OCH₃) protons (δ ~3.8 ppm). |
| ¹³C NMR (DMSO-d₆) | - Urea carbonyl carbon (C=O) signal around δ 152-155 ppm.- Aromatic and heteroaromatic carbon signals in the δ 105-160 ppm region.- Methoxy carbon (-OCH₃) signal around δ 55 ppm. |
| FTIR (KBr pellet) | - N-H stretching bands around 3300 cm⁻¹.- Strong C=O stretching band around 1650 cm⁻¹.- C-N stretching and N-H bending bands around 1550-1600 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- C-O stretching of the methoxy group around 1250 cm⁻¹. |
| HRMS (ESI+) | - Calculated exact mass for [C₁₃H₁₃N₃O₂ + H]⁺: 256.1081. The experimental value should be within a few ppm of this value. |
Note: The chemical shifts (δ) in NMR are predicted based on analogous structures and may vary slightly depending on the solvent and experimental conditions.
Comparative Synthesis Route: The N,N'-Carbonyldiimidazole (CDI) Method
An excellent and often safer alternative to using isocyanates (which can be toxic and moisture-sensitive) is the in-situ generation of a reactive intermediate from an amine using N,N'-carbonyldiimidazole (CDI).[2] This method is a one-pot, two-step procedure that avoids the isolation of the isocyanate.
Mechanistic Rationale
In the first step, the more nucleophilic amine (if there is a difference) reacts with CDI to form a carbamoyl-imidazole intermediate, with the elimination of imidazole. In the second step, the second amine is added, which then displaces the imidazole group to form the final unsymmetrical urea. The order of addition of the amines can be crucial for achieving a good yield of the desired unsymmetrical product and minimizing the formation of symmetrical urea byproducts.[2]
Figure 2: Workflow for the CDI-mediated synthesis of the target urea.
Detailed Experimental Protocol: CDI-Mediated Synthesis
-
Activation: To a solution of 5-amino-2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M), add N,N'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Intermediate Formation: Stir the mixture for 1-2 hours at room temperature to form the carbamoyl-imidazole intermediate. Monitor the reaction by TLC.
-
Urea Formation: Add aniline (1.0 eq) to the reaction mixture and continue stirring at room temperature for an additional 4-6 hours, or with gentle heating (e.g., 50 °C) if the reaction is sluggish.
-
Isolation and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Performance Comparison: Isocyanate vs. CDI Method
| Parameter | Isocyanate-Amine Method | N,N'-Carbonyldiimidazole (CDI) Method |
| Reagents | Requires pre-synthesized or commercially available isocyanate. Isocyanates can be toxic and moisture-sensitive. | Starts from the corresponding amine. CDI is a stable solid, though moisture-sensitive. Safer alternative to phosgene-based reagents. |
| Reaction Conditions | Typically very fast (often complete in 1-4 hours) and proceeds at room temperature. | Generally slower, may require longer reaction times or gentle heating. Two-step, one-pot procedure. |
| Byproducts | Generally very clean with few byproducts if starting materials are pure. | Can form symmetrical urea byproducts if the second amine reacts with the intermediate of the first amine. The order of addition is important. Imidazole is a byproduct. |
| Purification | Often simple precipitation and filtration are sufficient. | May require column chromatography to separate from symmetrical byproducts and unreacted starting materials. |
| Overall Yield | Usually high to excellent. | Good to high, but can be lower than the isocyanate method if symmetrical urea formation is significant. |
| Versatility | Limited by the availability of the required isocyanate. | Highly versatile as it starts from readily available amines. |
Conclusion for the Practicing Scientist
Both the isocyanate-amine reaction and the CDI-mediated synthesis are robust and reliable methods for the preparation of pyridinyl ureas.
-
For rapid synthesis and high yield , when the corresponding isocyanate is readily available and can be handled safely, the direct reaction with an amine is the method of choice due to its simplicity and efficiency.
-
For versatility and safety , the CDI method is superior. It avoids the handling of potentially hazardous isocyanates and allows for the synthesis of a wider variety of ureas from a diverse pool of commercially available amines. While it may require more careful optimization to minimize side products and potentially more rigorous purification, its adaptability makes it a powerful tool in a drug discovery setting.
Ultimately, the choice of method will depend on the specific goals of the synthesis, the availability of starting materials, and the scale of the reaction. In all cases, a rigorous, multi-technique validation as outlined in this guide is not merely a suggestion but a requirement for ensuring the scientific integrity of the work.
References
-
Usharan, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 28(2), 853-858. Available at: [Link]
-
Chirtoca, I., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 12(45), 29555-29580. Available at: [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available at: [Link]
-
Pitushkin, D. N., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)- and 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-3-(het)arylureas. Russian Journal of Organic Chemistry, 56(11), 1893–1904. Available at: [Link]
-
Gogoi, D., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(16), 4991. Available at: [Link]
-
Pourabdi, L., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 14(3), 226-236. Available at: [Link]
-
The Royal Society of Chemistry. (2025). The HRMS Data of Products. Available at: [Link]
-
Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]
-
ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)phenyl]urea. Available at: [Link]
-
PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. Available at: [Link]
-
PubChem. (n.d.). Bms-986235. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of bis[3-ethyl-4-(4-methylphenyl)-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) bromide complex 2b in CDCl 3. Available at: [Link]
-
Scaccia, J., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4477. Available at: [Link]
Sources
- 1. Bms-986235 | C18H17F2N3O3 | CID 122583088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Quality Control Testing Protocols for 5-Isocyanato-2-methoxypyridine Batches
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the quality of each starting material and intermediate is paramount. This guide provides an in-depth technical comparison of Quality Control (QC) testing protocols for 5-Isocyanato-2-methoxypyridine, a key building block in pharmaceutical research. As a Senior Application Scientist, the following protocols are presented with a focus on scientific integrity, causality behind experimental choices, and adherence to authoritative standards to ensure the production of high-quality, reliable batches for drug development.
The highly reactive nature of the isocyanate functional group necessitates stringent quality control to ensure product purity, stability, and safety.[1] This guide will detail the essential QC tests for this compound and compare them with established protocols for two alternative isocyanate reagents used in pharmaceutical synthesis: Phenyl Isocyanate and p-Toluenesulfonyl Isocyanate.
The Criticality of Stringent QC for Isocyanates
Isocyanates are characterized by their electrophilic carbon atom, making them highly susceptible to nucleophilic attack.[2] This reactivity is advantageous in chemical synthesis but also presents challenges in maintaining purity and stability. Water, alcohols, and even primary and secondary amines can react with the isocyanate group, leading to the formation of undesired impurities such as ureas and carbamates. Therefore, a robust QC strategy is not merely a procedural formality but a critical component of risk mitigation in drug development.
Recommended QC Testing Protocols for this compound
The following QC protocols are designed to provide a comprehensive assessment of the quality of this compound batches. These tests are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for the validation of analytical procedures and Q3A(R2) for the control of impurities.[3][4]
Identification
Objective: To confirm the chemical identity of the material.
Primary Method: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is a rapid and highly specific technique for identifying isocyanates. The isocyanate functional group (-N=C=O) exhibits a strong, characteristic absorption band in a relatively uncongested region of the infrared spectrum, typically between 2250 and 2280 cm⁻¹.[5] This distinct peak provides a definitive fingerprint for the presence of the isocyanate moiety.
-
Experimental Protocol:
-
Prepare a thin film of the sample on a potassium bromide (KBr) disc or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of a known, pure standard of this compound.
-
Acceptance Criteria: The major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the reference spectrum, with particular attention to the strong isocyanate band.
-
Confirmatory Method: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed structural information, confirming the arrangement of protons and carbon atoms within the molecule. This is essential to differentiate between isomers and confirm the overall structure.
-
Experimental Protocol:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the signals in the sample spectra must be consistent with the established structure of this compound and a reference spectrum.
-
Purity Assessment
Objective: To quantify the amount of this compound and to detect and quantify any impurities.
Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Rationale: HPLC is a versatile and quantitative technique for separating the main component from its potential impurities. For pyridine derivatives, reversed-phase HPLC is often a suitable choice.[6] Due to the high reactivity of the isocyanate group, derivatization is often employed for accurate quantification. However, a direct method can be developed with careful control of the mobile phase to minimize on-column reactions.
-
Experimental Protocol (Illustrative):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer to control pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a dry, aprotic solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and a reference standard of known purity.
-
Acceptance Criteria: Purity by area normalization should be ≥ 98.0%. Individual specified impurities should not exceed 0.5%, and total impurities should not exceed 2.0%. These limits should be justified based on the principles of ICH Q3A.[4]
-
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and potential starting material-related impurities.
-
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the components.
-
Sample Preparation: Dissolve the sample in a suitable dry solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify and quantify impurities.
-
Acceptance Criteria: Impurity levels should be within the limits established by HPLC analysis and ICH guidelines.
-
Impurity Profile
Objective: To identify and control potential impurities.
-
Starting Material-Related Impurities: The synthesis of this compound typically starts from 5-amino-2-methoxypyridine. Therefore, residual 5-amino-2-methoxypyridine is a potential impurity that must be monitored.
-
Process-Related Impurities: By-products from the isocyanate formation reaction (e.g., from the use of phosgene or a phosgene equivalent) should be considered.
-
Degradation Products: The primary degradation pathway for isocyanates is reaction with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (5-amino-2-methoxypyridine) and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrical urea derivative. Dimerization and trimerization of the isocyanate can also occur, especially during storage.
These impurities should be monitored by the HPLC and/or GC-MS methods described above.
Residual Solvents
Objective: To quantify the amount of residual solvents from the manufacturing process.
Method: Headspace Gas Chromatography (HS-GC)
-
Rationale: HS-GC is the standard method for the analysis of residual solvents in pharmaceutical materials, as outlined in ICH Q3C.
-
Experimental Protocol:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent.
-
Heat the vial to allow the solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas into the GC.
-
Acceptance Criteria: The levels of residual solvents must not exceed the limits specified in ICH Q3C.
-
Water Content
Objective: To determine the amount of water in the material.
Method: Karl Fischer Titration
-
Rationale: Due to the high reactivity of isocyanates with water, controlling the water content is critical to ensure the stability and purity of the product. Karl Fischer titration is the gold standard for water content determination.
-
Experimental Protocol:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately transfer the sample into the titration vessel containing the Karl Fischer reagent.
-
Acceptance Criteria: The water content should be strictly controlled, typically to a level of ≤ 0.1%.
-
Comparative Analysis of QC Protocols
The following table compares the key QC testing protocols for this compound with those for Phenyl Isocyanate and p-Toluenesulfonyl Isocyanate.
| QC Test | This compound | Phenyl Isocyanate | p-Toluenesulfonyl Isocyanate |
| Identification | FTIR, ¹H & ¹³C NMR | FTIR, Refractive Index | FTIR, Melting Point |
| Purity (Assay) | HPLC-UV (≥ 98.0%) | GC-FID (≥ 99.0%) | Titration or HPLC-UV (≥ 98.0%) |
| Key Impurities | 5-amino-2-methoxypyridine, symmetrical urea derivative | Aniline, diphenylurea | p-Toluenesulfonamide |
| Water Content | Karl Fischer (≤ 0.1%) | Karl Fischer (≤ 0.05%) | Karl Fischer (reacts, moisture scavenger)[7][8] |
| Residual Solvents | HS-GC (per ICH Q3C) | HS-GC (per ICH Q3C) | HS-GC (per ICH Q3C) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for a typical purity analysis and the logical flow of a comprehensive QC testing strategy.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Flow of QC Batch Release.
Conclusion
A comprehensive and well-validated set of QC testing protocols is essential for ensuring the quality and consistency of this compound batches used in pharmaceutical development. By employing a multi-faceted approach that includes robust methods for identification, purity, impurity profiling, residual solvents, and water content, researchers can have a high degree of confidence in the starting materials for their syntheses. The comparison with other isocyanate reagents highlights both common principles and specific considerations for each class of compound. Adherence to these rigorous QC standards is a cornerstone of good manufacturing practice and a critical step in the development of safe and effective medicines.
References
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
International Council for Harmonisation. Q3A(R2) Impurities in New Drug Substances. (2006). [Link]
-
International Council for Harmonisation. Q3C(R6) Impurities: Guideline for Residual Solvents. (2016). [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
LabRulez ICPMS. Quality Control of Isocyanates. [Link]
-
NJ.gov. HAZARD SUMMARY: PHENYL ISOCYANATE. [Link]
-
Organic Syntheses. p-TOLYLSULFONYLMETHYL ISOCYANIDE. [Link]
-
PubChem. Phenyl isocyanate. [Link]
-
PubMed. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. [Link]
-
ResearchGate. Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
The Crucial Role of Tosyl Isocyanate in Pharmaceutical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Tosyl Isocyanate: A Key Reagent for Chemical Manufacturing and Material Innovation. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. [Link]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
PhareSST. Analytical Method Determination of isocyanates in workplace air MA-376. [Link]
-
MDPI. Identification, Quantification, and Method Validation of Anthocyanins. [Link]
-
NIH. Matrix Isolation FTIR and Theoretical Study of Weakly Bound Complexes of Isocyanic Acid with Nitrogen. [Link]
-
NIH. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
-
ResearchGate. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
-
ResearchGate. FTIR spectra of the isocyanate prepolymer and the resulting samples.... [Link]
-
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
-
Acta Pol Pharm. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrj.org [chemrj.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
5-Isocyanato-2-methoxypyridine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 5-Isocyanato-2-methoxypyridine
Executive Summary & Chemical Intelligence
This compound (CAS: 70351-93-6) is a dual-hazard building block used frequently in medicinal chemistry for urea and carbamate synthesis.[1] Its utility is matched by its operational risk: it combines the sensitizing, moisture-reactive nature of an isocyanate with the pharmacological toxicity of a pyridine derivative.[1]
The Core Risk: The primary disposal hazard is pressure explosion .[1] Like all isocyanates, this compound reacts with ambient moisture to release carbon dioxide (
Physiochemical Profile for Disposal
| Property | Value / Characteristic | Operational Implication |
| Functional Groups | Isocyanate ( | Moisture sensitive; Toxic by inhalation/ingestion.[1][2][3] |
| Reactivity | Hydrolyzes in water | Generates |
| Flash Point | Combustible.[1] Classify as "Toxic" and "Reactive" for waste streams.[1][4] | |
| State | Solid (low melting point) or Liquid | May crystallize in threads/caps; heating requires ventilation.[1] |
Strategic Waste Management: The "Lab Pack" Approach
For the disposal of bulk surplus (e.g., an expired bottle with >5% content), do not attempt to neutralize the entire bottle yourself unless you have a specific treatment permit. The safest and most compliant method is Lab Packing .[1]
Protocol:
-
Identification: Keep the chemical in its original container if possible.[1][5] Ensure the label is legible.
-
Segregation: Place the container in a secondary containment bag (polyethylene).
-
Waste Stream: Designate as "Toxic, Reactive (Water Sensitive)." [1]
-
DOT Classification: Likely falls under UN 2206 (Isocyanates, toxic, n.o.s.) or UN 3382 (Toxic by inhalation liquid, n.o.s.).[1]
-
Hand-off: Transfer to your facility's hazardous waste specialist for incineration.[1]
Operational Protocols: Neutralization & Spill Response
For spills, glassware cleaning, and "empty" container treatment, you must chemically quench the isocyanate functionality.
The Decontamination Solution (The "Quench")
Prepare this solution fresh in a fume hood.[1] It facilitates hydrolysis while keeping the isocyanate soluble enough to react.[1]
-
Water: 90-95%[1]
-
Concentrated Ammonia (aq): 3-8% (Catalyzes the hydrolysis)[1]
-
Liquid Detergent: 0.2-2% (Surfactant to solubilize the organic isocyanate)[1]
Scientific Insight: The ammonia acts as a nucleophile and a base, accelerating the conversion of the isocyanate to the amine and urea derivatives, while the water consumes the isocyanate.[1]
Protocol A: Spill Cleanup (Immediate Action)
-
PPE: Butyl rubber or Silver Shield gloves (Nitrile is permeable to some isocyanates), full face shield, respirator (if outside hood).[1]
-
Isolate: Evacuate the immediate area. Ensure ventilation is active.[1][2][6][7][8]
-
Contain: Cover the spill with an absorbent pad (vermiculite or chemically inert pads).[1]
-
Apply Quench: Flood the absorbent material with the Decontamination Solution .[1][7]
-
Wait: Allow to react for 15–30 minutes . You may see bubbling (
).[1] -
Collect: Scoop the wet absorbent into a waste pail.[1] DO NOT SEAL THE PAIL TIGHTLY. Leave the lid loosely rested on top for 24-48 hours to allow gas escape.[1]
-
Final Clean: Wipe surface with fresh Decontamination Solution.[1]
Protocol B: Empty Container Management (RCRA Compliance)
An "empty" bottle is not truly empty until processed.[1][9]
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Acetone or Ethyl Acetate).[1]
-
Quench Rinsate: Collect all rinses in a beaker containing the Decontamination Solution .[1]
-
Deface Label: Mark the bottle as "EMPTY - WASHED."
-
Glass Disposal: If no visible residue remains, dispose of the glass in the standard broken glass stream (check local EHS rules).[1]
Visualization: Decision Logic & Chemistry
Figure 1: Waste Handling Decision Tree
Caption: Operational flow for determining the correct disposal pathway based on material quantity and state.
Figure 2: The Quenching Chemistry (Mechanism of Action)[1]
Caption: The chemical pathway during quenching. Note the generation of CO2, necessitating vented containers.[1]
Regulatory Compliance & References
RCRA (Resource Conservation and Recovery Act) Status: While this compound is not explicitly "P-listed" (acutely toxic) by CAS number in 40 CFR 261.33, it exhibits characteristics of Reactivity (D003) and Toxicity .[1]
-
Empty Containers: Must meet the "RCRA Empty" definition (40 CFR 261.7): All wastes removed by pouring/pumping AND less than 1 inch of residue remains (or <3% by weight).[1][10][11]
References:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Link
-
Foam Supplies, Inc. (n.d.).[1][7] Spill & Disposal Procedures – Isocyanate. Retrieved October 26, 2023.[1] Link
-
Fisher Scientific. (2011).[1] Safety Data Sheet: this compound. Link(Note: Generalized link to SDS repository as specific deep links expire).
-
US Environmental Protection Agency. (n.d.).[1] RCRA Empty Containers Guide. EPA.gov.[1] Link
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 5. kamatlab.com [kamatlab.com]
- 6. fishersci.com [fishersci.com]
- 7. fsi.co [fsi.co]
- 8. echemi.com [echemi.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. epa.gov [epa.gov]
- 11. » Tech Bulletin: What is an “Empty” Container? [safex.us]
Personal protective equipment for handling 5-Isocyanato-2-methoxypyridine
Executive Summary: The Sensitization Hazard
Handling 5-Isocyanato-2-methoxypyridine requires a departure from standard organic synthesis safety protocols. Unlike generic toxic reagents, this compound possesses a dual-hazard profile: the acute irritancy of the pyridine ring and the immunological sensitization potential of the isocyanate (
Critical Directive: The primary risk is not just toxicity, but respiratory sensitization . A single acute exposure or repeated low-level exposures can induce irreversible occupational asthma. All handling must occur in a chemically validated fume hood.
Hazard Architecture & Mechanism
To select the correct PPE, one must understand the molecular mechanism of injury.
-
The Isocyanate Warhead: The electrophilic carbon in the isocyanate group reacts rapidly with nucleophiles. In the body, it targets the amino and hydroxyl groups of proteins (e.g., albumin, keratin).
-
The Hapten Effect: Once bound to a protein, the chemical forms a "hapten-carrier complex." The immune system identifies this complex as foreign, triggering the production of IgE or IgG antibodies.
-
The Pyridine Moiety: Enhances lipid solubility, potentially increasing dermal absorption rates compared to aliphatic isocyanates.
Diagram 1: Mechanism of Isocyanate Sensitization
This pathway illustrates why "trace" exposure is dangerous—it triggers an immune cascade rather than a simple dose-dependent toxicity.
Caption: The hapten-mediated pathway showing how initial exposure primes the immune system for severe reactions upon re-exposure.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are permeable to isocyanates and offer zero protection. The following matrix is non-negotiable for handling this compound.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield/4H) | Isocyanates permeate nitrile and latex rapidly. Laminate film provides >8 hours of breakthrough time. |
| Hand Protection (Dexterity) | Double Nitrile (min 5 mil each) | Only allowed for incidental splash protection. If laminate gloves make fine manipulation impossible, wear double nitrile and change immediately upon any contact. |
| Respiratory | Fume Hood (Primary) | Must operate at face velocity of 80–100 fpm. |
| Respiratory (Spill/Outside Hood) | PAPR or SCBA | Isocyanates have poor "warning properties" (odor threshold > exposure limit). Air-purifying respirators are risky; supplied air is safer. |
| Eye Protection | Chemical Goggles | Vapors are lacrimators. Safety glasses do not seal against vapors that can cause corneal edema (blue haze vision). |
| Body Protection | Tyvek® Lab Coat + Apron | Cotton lab coats absorb and hold the chemical against the skin. Impervious aprons prevent chest exposure during weighing. |
Operational Protocol: The "Closed Loop" Method
This protocol minimizes open-air handling.
Phase A: Preparation
-
Humidity Check: Ensure the lab humidity is controlled. Isocyanates react with water to form amines and evolve
. -
Neutralization Bath: Prepare a decontamination bucket before opening the bottle.
-
Recipe: 50% Water, 45% Ethanol (or Isopropanol), 5% Conc. Ammonia.
-
Why: The alcohol dissolves the isocyanate; the ammonia reacts with it to form a harmless urea derivative; water drives the reaction.
-
Phase B: Weighing & Transfer
Do not weigh on an open benchtop balance.
-
In-Hood Balance: Move a micro-balance into the fume hood. If not possible, use a tared vial method :
-
Tare a screw-cap vial with septum.
-
Add reagent inside the hood.[1]
-
Cap tightly before moving to the balance.
-
-
Syringe Transfer: For liquids or solutions, use a gas-tight syringe with a long needle to avoid tipping the bottle.
Phase C: Reaction Setup
-
Venting: Reactions involving isocyanates often generate pressure if moisture enters. Always use a bubbler or an inert gas line (Nitrogen/Argon) with a pressure relief route.
-
Glassware: Use oven-dried glassware to prevent the formation of insoluble urea byproducts which foul the reaction.
Emergency & Disposal Workflow
Never dispose of unreacted isocyanates directly into solvent waste drums; they can react with waste solvents (alcohols/water) and pressurize the drum, causing an explosion.
Diagram 2: Safe Disposal Logic
Caption: The critical "Wait" step prevents sealed-container explosions caused by CO2 buildup.
Spill Response (Micro-Spill < 10mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and goggles.
-
Cover: Cover spill with an absorbent pad soaked in the Neutralization Solution (see Phase A).
-
Wait: Allow to sit for 15–30 minutes to deactivate the isocyanate.
-
Clean: Scoop up absorbent and double-bag. Treat as hazardous waste.[2]
References
-
Centers for Disease Control and Prevention (NIOSH). Isocyanates, Monomeric: Method 5521. NIOSH Manual of Analytical Methods (NMAM).[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates: Hazard Recognition. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. (Source for neutralization protocols). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
